2-Hydroxy-9-fluorenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBPHMYNSICJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219716 | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-73-1 | |
| Record name | 2-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-9-fluorenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-73-1 | |
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| Record name | 2-Hydroxyfluoren-9-one | |
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| Record name | 2-hydroxyfluoren-9-one | |
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| Record name | 2-Hydroxy-9-fluorenone | |
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Foundational & Exploratory
synthesis and characterization of 2-Hydroxy-9-fluorenone
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-9-fluorenone
Abstract
This compound is a pivotal intermediate in organic synthesis, serving as a foundational scaffold for a diverse array of functional materials and pharmacologically active molecules. Its unique structure, featuring a conjugated fluorenone core with a hydroxyl substituent, imparts valuable photophysical and biological properties. This guide provides a comprehensive overview of a field-tested method for the synthesis of this compound, details its purification, and outlines a rigorous multi-technique approach for its structural and purity characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this important compound.
Introduction: The Significance of the Fluorenone Scaffold
The fluorene ring system is a cornerstone in medicinal chemistry and materials science. When oxidized to the 9-fluorenone core and functionalized, as in the case of this compound, the resulting molecule becomes a versatile building block. Fluorenone derivatives have been investigated for a wide range of applications, including as anti-tumor, anti-inflammatory, and antiviral agents.[1][2][3] In materials science, the rigid, planar, and electron-deficient nature of the fluorenone core is leveraged in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and sensitizing dyes.[3][4]
This compound, specifically, is a reactant used in the synthesis of second-generation light-driven rotary molecular motors, aryl-substituted aurones, and complex calixarenes.[5] Its derivatives are being explored for the development of drugs targeting viruses and tumors.[4] The hydroxyl group at the 2-position provides a crucial reactive handle for further molecular elaboration, making a reliable synthetic and characterization protocol essential for advancing research in these fields.
Synthesis and Purification
The synthesis of this compound can be approached through various routes. A prevalent and effective method involves the copper-catalyzed hydroxylation of a halogenated precursor, 2-bromo-9-fluorenone. This approach is favored for its high yield and relatively straightforward execution.
Synthetic Pathway: Copper-Catalyzed Hydroxylation
The conversion of 2-bromo-9-fluorenone to this compound is a nucleophilic aromatic substitution reaction. The challenge in such reactions is the inherent stability of the aryl-halide bond. A copper(II) catalyst is employed to facilitate this transformation.
Causality of Experimental Design:
-
Catalyst: Copper(II) chloride is an effective catalyst for this type of hydroxylation. It coordinates with the aryl halide, activating it towards nucleophilic attack by the hydroxide ion.
-
Base and Nucleophile: Lithium hydroxide monohydrate serves as both the base and the source of the hydroxide nucleophile. Its strength is sufficient to drive the reaction without promoting significant side reactions.
-
Solvent System: A dimethyl sulfoxide (DMSO)/water mixture is used.[6] DMSO is a polar aprotic solvent that can dissolve the organic starting material and the inorganic base, while water is necessary to dissolve the lithium hydroxide and participate in the reaction.
-
Ligand: While not always required, the addition of a ligand like N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide can stabilize the copper catalyst and improve reaction efficiency.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a documented procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-9-fluorenone (16 mmol), lithium hydroxide monohydrate (34 mmol), copper(II) chloride (0.33 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol).[6]
-
Solvent Addition: Add a mixture of DMSO (25.6 mL) and water (6.4 mL) to the flask.[6]
-
Reaction: Heat the mixture to 100°C and stir vigorously for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 150 mL of 0.2 M hydrochloric acid. A red solid should precipitate.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with deionized water to remove any remaining salts.
-
Drying: Dry the collected solid in a vacuum oven overnight at an elevated temperature (e.g., 105°C) to yield the final product, this compound.[6] A yield of approximately 99% has been reported for this method.[6]
Characterization
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and physical methods provides a self-validating system for characterization.
Characterization Workflow Diagram
Caption: Multi-technique workflow for product characterization.
Spectroscopic and Physical Data
The following table summarizes the key data points used to confirm the structure of this compound.
| Technique | Parameter | Expected Result/Observation |
| Physical | Appearance | Light yellow to brown or red powder/crystalline solid[6][7] |
| Melting Point | 204-206 °C[5] | |
| Mass Spec. | Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.20 g/mol | |
| Molecular Ion (M⁺) | m/z = 196 | |
| IR Spectroscopy | -OH Stretch | Broad peak around 3300-3400 cm⁻¹ |
| C=O Stretch | Strong, sharp peak around 1700-1720 cm⁻¹ | |
| C=C Stretch (Aromatic) | Peaks around 1600 cm⁻¹ and 1450 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | Signals in the range of ~7.0-8.0 ppm |
| Hydroxyl Proton (-OH) | A broad singlet, chemical shift is solvent-dependent | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around ~193-194 ppm[8] |
| Aromatic Carbons | Multiple signals between ~110-150 ppm |
Interpretation of Characterization Data
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum will show distinct signals for each of the seven aromatic protons, with their splitting patterns (doublets, triplets, etc.) revealing their neighboring relationships. The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms, with the downfield signal around 193 ppm being highly characteristic of the ketone carbonyl carbon.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups. A strong, sharp absorption near 1710 cm⁻¹ is definitive proof of the carbonyl (C=O) group of the ketone. A broad absorption band in the region of 3300-3400 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₈O₂), the molecular ion peak [M]⁺ should appear at a mass-to-charge ratio (m/z) of approximately 196.
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range that matches the literature value (204-206 °C) suggests a high-purity sample.[5]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Handling Precautions:
-
Always handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.
-
Avoid breathing dust (P261). A dust mask (type N95) is recommended.
-
In case of contact with skin, wash with plenty of soap and water (P302 + P352).[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
Conclusion
This guide provides a robust and validated framework for the . By understanding the rationale behind the synthetic steps and employing a multi-faceted characterization strategy, researchers can confidently produce and verify this valuable chemical intermediate. The successful synthesis of this compound opens the door to further innovation in the development of advanced materials and novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. ujpronline.com [ujpronline.com]
- 4. CN113816843A - A kind of this compound derivative and its synthesis method and application - Google Patents [patents.google.com]
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- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 6949-73-1 | TCI AMERICA [tcichemicals.com]
- 8. brainly.com [brainly.com]
- 9. This compound(6949-73-1) IR2 spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Hydroxy-9-fluorenone: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Hydroxy-9-fluorenone, a pivotal scaffold in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and the underlying principles of its reactivity. Furthermore, it explores its significant applications, particularly as a precursor for novel therapeutic agents.
Core Molecular Attributes of this compound
This compound (CAS No: 6949-73-1) is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone functionalized with a ketone at position 9 and a hydroxyl group at position 2.[1][2] This substitution pattern imparts a unique combination of electronic and steric properties that are instrumental to its chemical behavior and biological activity.
The molecular structure consists of two benzene rings fused to a central five-membered ring containing a carbonyl group. The hydroxyl substituent on one of the benzene rings significantly influences the molecule's polarity, solubility, and reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 6949-73-1 | [1][2] |
| Molecular Formula | C₁₃H₈O₂ | [1][2] |
| Molecular Weight | 196.21 g/mol | [1] |
| Appearance | Yellow to orange powder/crystalline solid | [3] |
| Melting Point | 204-206 °C | [4] |
| Solubility | Soluble in acetone | [3] |
| pKa (Predicted) | 9.09 ± 0.20 | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale preparation involves the copper-catalyzed hydroxylation of 2-Bromo-9-fluorenone. This method offers high yields and purity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.
Materials:
-
2-Bromo-9-fluorenone (1.0 eq)
-
Lithium hydroxide monohydrate (2.1 eq)
-
Copper(II) chloride (0.02 eq)
-
N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.02 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.2 M Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Bromo-9-fluorenone (e.g., 4.13 g, 16 mmol), lithium hydroxide monohydrate (1.41 g, 34 mmol), copper(II) chloride (45 mg, 0.33 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (106 mg, 0.33 mmol).
-
Solvent Addition: Add a mixture of DMSO and water (e.g., 25.6 mL / 6.4 mL).
-
Reaction: Heat the mixture to 100°C and stir for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 0.2 M hydrochloric acid (150 mL).
-
Isolation: Collect the resulting red solid by vacuum filtration.
-
Drying: Dry the solid in a vacuum oven at 105°C overnight to yield this compound.
Expected Outcome: This procedure typically results in a high yield (e.g., ~99%) and high purity (e.g., >97% by HPLC) of the target compound.
Spectroscopic Characterization
Accurate characterization of this compound is critical for confirming its identity and purity. The following sections detail the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands for this compound include:
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.[5][6]
-
~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the ketone group.[5][7] This is a characteristic peak for the fluorenone core.
-
~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~1600 cm⁻¹ and ~1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (δ 7.0-8.0 ppm): The seven aromatic protons will appear in this region as complex multiplets. The hydroxyl group is a π-donor, which will increase electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) for the protons on the substituted ring compared to the unsubstituted ring.
-
Hydroxyl Proton (variable): The chemical shift of the phenolic proton is variable and depends on the solvent and concentration. It may appear as a broad singlet.
¹³C NMR: Based on the known spectrum of 9-fluorenone, the following chemical shifts are expected:[8][9][10]
-
Carbonyl Carbon (C9): ~193 ppm. This is the most downfield signal.
-
Aromatic Carbons: ~120-155 ppm. The carbon bearing the hydroxyl group (C2) will be significantly shifted downfield due to the electronegativity of the oxygen atom, while the ortho (C1, C3) and para (not applicable in this isomer) carbons will be shifted slightly upfield due to resonance effects. The carbons of the unsubstituted ring will have chemical shifts similar to those in 9-fluorenone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺•): The expected molecular ion peak will be at m/z = 196, corresponding to the molecular weight of C₁₃H₈O₂. Aromatic systems like fluorenone typically show a prominent molecular ion peak.[11]
-
Fragmentation Pattern: A common fragmentation pathway for aromatic ketones involves the loss of CO (28 Da), which would result in a fragment at m/z = 168. Further fragmentation of the aromatic rings can also be observed.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is governed by the interplay of its three key components: the two aromatic rings, the ketone group, and the hydroxyl group.
-
Aromatic Rings: The fluorene system can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group due to its +R (resonance) effect, where the lone pairs on the oxygen donate electron density into the ring.[12][13] Conversely, the ketone group is a deactivating, meta-directing group due to its -I (inductive) and -R effects, withdrawing electron density from the ring.[12][13] This dual influence makes the regioselectivity of substitution reactions a key consideration in synthetic design.
-
Ketone Group: The carbonyl group can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol (2,9-dihydroxyfluorene) or reaction with Grignard reagents.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation, providing a convenient handle for further derivatization.
Applications in Drug Development and Research
The fluorenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Fluorenone derivatives have demonstrated a wide range of pharmacological activities.
-
Anticancer Agents: Many fluorenone derivatives have shown potent anticancer activity.[14] Some have been found to act as topoisomerase I inhibitors, preventing DNA replication in cancer cells. Others are believed to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[15]
-
Antiviral and Antimicrobial Agents: The fluorenone core is present in several compounds with antiviral and antimicrobial properties.[16] These derivatives can serve as leads for the development of new therapeutics against infectious diseases.
-
Fluorescent Probes and Materials Science: The conjugated π-system of the fluorenone structure gives rise to fluorescent properties, making its derivatives useful as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs) and other functional materials.
Potential Biological Signaling Pathway
Caption: A potential mechanism of anticancer action for fluorenone derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. If handling large quantities or generating dust, use a respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. This compound [stenutz.eu]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 6949-73-1 [m.chemicalbook.com]
- 4. This compound | 6949-73-1 [chemicalbook.com]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 9. spectrabase.com [spectrabase.com]
- 10. 9-Fluorenone(486-25-9) 13C NMR [m.chemicalbook.com]
- 11. whitman.edu [whitman.edu]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. www1.lasalle.edu [www1.lasalle.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-9-fluorenone
Preamble: Unveiling the Molecular Architecture of a Key Synthetic Intermediate
In the landscape of synthetic organic chemistry and drug development, the rigorous characterization of molecular structure is paramount. 2-Hydroxy-9-fluorenone, a key derivative of the fluorene scaffold, presents a compelling case for the synergistic application of modern spectroscopic techniques. Its utility as a precursor in the synthesis of novel therapeutic agents and advanced materials necessitates a comprehensive understanding of its electronic and vibrational characteristics. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Moving beyond a mere recitation of data, we will delve into the causal relationships between the molecule's structure and its spectral manifestations, offering insights honed from extensive field experience.
The structural integrity of any synthesized compound is the bedrock of its intended function. For researchers in medicinal chemistry and materials science, an unambiguous confirmation of the this compound structure is a critical first step. Each spectroscopic method offers a unique window into the molecule's architecture. Proton and carbon-13 NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing the electronic environment of each nucleus. Infrared spectroscopy probes the vibrational modes of the molecule's functional groups, offering definitive evidence for the presence of the hydroxyl and carbonyl moieties. Finally, UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π-system, providing insights into the molecule's chromophoric nature. This guide is structured to empower the practicing scientist to not only acquire and interpret these spectra but to also appreciate the subtle interplay of structural features that govern the observed spectroscopic behavior.
The Molecular Blueprint: Structure and Numbering of this compound
A prerequisite to any meaningful spectroscopic analysis is a clear understanding of the molecule's connectivity and the conventional numbering system. The structure of this compound is depicted below, adhering to IUPAC nomenclature guidelines. This numbering scheme will be used consistently throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, we can garner information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol is a self-validating system designed to ensure high-resolution spectra.
Methodology:
-
Analyte Purity: Ensure the this compound sample is of high purity, as paramagnetic impurities can lead to significant line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like this compound, as it readily dissolves the analyte and its residual proton signal does not overlap with signals of interest.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C NMR).
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the protons. The electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl group, along with the anisotropic effects of the aromatic rings, lead to a well-resolved spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~10.0 | s (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. It appears as a broad singlet due to exchange. |
| ~7.8 | d | 1H | H-8 | Deshielded due to its proximity to the electron-withdrawing carbonyl group. |
| ~7.6 | d | 1H | H-1 | Deshielded due to its proximity to the electron-withdrawing carbonyl group. |
| ~7.5 | t | 1H | H-6 | Exhibits a typical aromatic triplet splitting pattern. |
| ~7.4 | t | 1H | H-7 | Exhibits a typical aromatic triplet splitting pattern. |
| ~7.3 | d | 1H | H-5 | Exhibits a typical aromatic doublet splitting pattern. |
| ~7.2 | dd | 1H | H-3 | Influenced by both the adjacent proton and the hydroxyl group. |
| ~7.1 | d | 1H | H-4 | Influenced by the adjacent proton. |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable information about their chemical environment. The carbonyl carbon is characteristically found at a very low field (downfield).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~195 | C-9 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~160 | C-2 | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~145 | C-4b | Quaternary carbon at the fusion of two rings. |
| ~138 | C-9a | Quaternary carbon at the fusion of two rings. |
| ~135 | C-4a | Quaternary carbon at the fusion of two rings. |
| ~134 | C-7 | Aromatic CH carbon. |
| ~129 | C-5 | Aromatic CH carbon. |
| ~124 | C-6 | Aromatic CH carbon. |
| ~121 | C-8 | Aromatic CH carbon. |
| ~120 | C-1 | Aromatic CH carbon. |
| ~118 | C-3 | Aromatic CH carbon, shielded by the adjacent hydroxyl group. |
| ~115 | C-4 | Aromatic CH carbon. |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.
Methodology:
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch | Phenolic -OH |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~1710 | Strong, Sharp | C=O stretch | Ketone |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Phenolic C-O |
| 900-675 | Strong | C-H bend | Aromatic C-H (out-of-plane) |
The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected for a phenolic compound in the solid state. The sharp, intense absorption around 1710 cm⁻¹ is definitive evidence for the presence of the carbonyl group of the ketone.
Caption: Experimental workflow for ATR-IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the fluorenone core, which includes the benzene rings and the carbonyl group, gives rise to characteristic absorption bands in the UV-Vis region.
Experimental Protocol: UV-Vis Sample Preparation
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of the absorption maxima (λ_max).
Methodology:
-
Solvent Selection: Use a UV-grade solvent that is transparent in the region of interest (typically 200-800 nm). Ethanol or methanol are good choices for polar compounds like this compound.
-
Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max for optimal accuracy, as dictated by the Beer-Lambert Law.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the UV-Vis spectrum.
-
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions within the conjugated system.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~260 | High | π → π | Benzene rings |
| ~300 | Medium | π → π | Extended conjugated system |
| ~380 | Low | n → π* | Carbonyl group |
The intense absorption around 260 nm is characteristic of the π → π* transitions within the aromatic rings. The shoulder or separate band around 300 nm arises from the π → π* transition of the larger conjugated system encompassing the entire fluorenone core. The weak absorption at a longer wavelength (~380 nm) is attributed to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.
Caption: Electronic transitions in this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound presented in this guide underscores the power of a multi-technique approach to molecular characterization. Each method—NMR, IR, and UV-Vis—provides a unique and complementary piece of the structural puzzle. The detailed assignment of spectral features, grounded in the fundamental principles of spectroscopy and an understanding of the molecule's electronic properties, provides an unambiguous confirmation of its identity. For scientists engaged in the synthesis and application of fluorenone derivatives, this guide serves as a practical and authoritative resource for ensuring the structural integrity of their materials, a critical step in the path from laboratory discovery to real-world application.
The Fluorenone Core: A Technical Guide to its Discovery and Strategic Synthesis
Introduction: The Enduring Relevance of the Fluorenone Scaffold
Fluorenone (9H-fluoren-9-one) is an aromatic organic compound characterized by a tricyclic framework where two benzene rings are fused to a central five-membered ring containing a ketone functional group.[1][2] This planar, conjugated system is not merely of academic interest; it is a cornerstone of significant advancements in materials science and medicinal chemistry.[3][4] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), high-performance polymers, and a range of biologically active molecules with potential applications as antibiotic, anticancer, and antiviral agents.[1][5] The intrinsic electronic properties and rigid structure of the fluorenone core make it an exceptionally versatile scaffold for creating novel functional materials and therapeutics.[3]
This guide provides an in-depth exploration of the fluorenone molecule, from its historical discovery to the evolution of its synthesis. We will dissect classical oxidation techniques and delve into the intricacies of modern catalytic methodologies, offering field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, actionable protocols and comparative data to inform strategic synthetic decisions in the laboratory.
Part 1: A Historical Perspective on the Emergence of Fluorenone
The story of fluorenone is intrinsically linked to its hydrocarbon precursor, fluorene. Discovered in 1867 by Marcellin Berthelot, fluorene was first isolated from coal tar, a byproduct of coke production.[6] For decades, fluorene remained a chemical curiosity. It wasn't until the early 20th century that chemists began to explore its reactivity in earnest.
The first documented syntheses of fluorenone emerged in the early 1930s. A notable 1931 publication in the Journal of the American Chemical Society detailed its preparation from both fluorene and diphenic acid, marking a significant milestone in the chemistry of this compound class.[3][7] These early methods, while foundational, often relied on harsh conditions and strong oxidants, setting the stage for a continuous evolution of synthetic strategies over the subsequent decades. Research between the 1930s and 1950s laid the groundwork for understanding the fundamental reactivity of the fluorene C9-H bonds, which remains the primary target for synthetic transformation to this day.
Part 2: Synthetic Methodologies for the Fluorenone Core
The synthesis of fluorenone is fundamentally an oxidation of the methylene bridge of fluorene. However, the choice of oxidant, catalyst, and reaction conditions can dramatically impact yield, purity, and substrate scope. This section details the most significant classical and modern approaches.
Classical Synthesis: Oxidation of Fluorene
The direct oxidation of fluorene is the most traditional and still widely practiced method for synthesizing the parent fluorenone. The acidity of the C9-H protons (pKa ≈ 22.6 in DMSO) makes this position susceptible to deprotonation and subsequent oxidation.[6]
Mechanism of Base-Catalyzed Aerobic Oxidation
A common and cost-effective method involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in the presence of air (O₂) as the oxidant.[8] The reaction proceeds through a well-understood radical mechanism:
-
Deprotonation: A hydroxide ion abstracts a proton from the C9 position of fluorene, forming a resonance-stabilized fluorenyl anion.
-
Oxygenation: The fluorenyl anion attacks molecular oxygen to form a peroxide intermediate.
-
Rearrangement and Elimination: The unstable peroxide intermediate undergoes rearrangement and elimination steps, ultimately forming the fluorenone carbonyl group and water.
Caption: Base-catalyzed aerobic oxidation of fluorene.
Experimental Protocol: Air Oxidation of Fluorene with Potassium Hydroxide
This protocol is adapted from a high-yield, environmentally conscious procedure.[9][10]
-
Materials:
-
Fluorene (20g, 0.12 mol)
-
Potassium hydroxide (KOH) (6.70g, 0.12 mol)
-
Tetrahydrofuran (THF) (120 mL)
-
Deionized water
-
-
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add fluorene (20g) and THF (120 mL).
-
Begin stirring the mixture to dissolve the fluorene.
-
Add potassium hydroxide (6.70g) to the solution.
-
Continue to stir the reaction mixture vigorously at room temperature under normal atmosphere (air). The reaction is an oxidation, so an inert atmosphere is not required.
-
Allow the reaction to proceed for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Upon completion, filter the reaction mixture to remove the solid potassium hydroxide.
-
Transfer the filtrate to a round-bottom flask and remove the THF solvent via rotary evaporation.
-
Wash the resulting solid residue with deionized water (3 x 50 mL) to remove any remaining salts.
-
Dry the solid product under vacuum to obtain 9-fluorenone.
-
-
Self-Validation:
Experimental Protocol: Oxidation with Sodium Dichromate
A more aggressive, classical method involves the use of a chromate-based oxidizing agent.[11][12]
-
Materials:
-
Fluorene (or a derivative like 2-acetylfluorene)
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Glacial acetic acid
-
-
Procedure (General):
-
Dissolve the fluorene substrate in glacial acetic acid in a round-bottom flask with heating and stirring.[12]
-
Carefully add powdered sodium dichromate dihydrate in small portions. The reaction is exothermic, and a green color will appear as the Cr(VI) is reduced to Cr(III).[11][12]
-
After the addition is complete, heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water to remove chromium salts and acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure fluorenone.
-
-
Causality and Trustworthiness:
-
Why Acetic Acid? Acetic acid is used because it is polar enough to dissolve both the organic fluorene and the inorganic sodium dichromate, and it is stable to the strong oxidizing conditions.[11] Alcohols like ethanol would be oxidized themselves, and non-polar solvents like hexanes would not dissolve the dichromate salt.[11]
-
Safety: Chromium (VI) compounds are toxic and carcinogenic. Appropriate personal protective equipment (PPE) and waste disposal procedures are critical. This method, while effective, generates hazardous waste, which is a significant drawback compared to aerobic oxidation.
-
Modern Catalytic Strategies
While classical oxidation is effective for the parent fluorenone, the synthesis of substituted derivatives often requires more sophisticated and selective methods. Modern organometallic chemistry has provided powerful tools to construct the fluorenone core with high precision.
Palladium-Catalyzed Carbonylative Cyclization
Palladium catalysis enables the construction of the fluorenone scaffold from readily available biaryl precursors. These methods often exhibit excellent functional group tolerance.
-
Suzuki-Miyaura Coupling followed by Cyclization: A two-step approach can be employed where a Suzuki-Miyaura coupling first forms a biaryl compound, which is then cyclized in a separate step.[13][14]
-
Tandem and Sequential Reactions: More advanced strategies combine multiple bond-forming events in a single pot. For example, a palladacycle can catalyze a sequential reaction of a 2-bromobenzaldehyde with an arylboronic acid, proceeding through an addition, C-H activation, and oxidation sequence to yield the fluorenone.[15] This minimizes purification steps and rapidly builds molecular complexity.[15]
Caption: Pd-catalyzed one-pot synthesis of fluorenones.
Photoredox-Catalyzed Cyclization
Visible-light photoredox catalysis has emerged as a powerful, green alternative for fluorenone synthesis. These reactions proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.[16]
-
Mechanism: The process typically involves the deoxygenative intramolecular acylation of biarylcarboxylic acids.[16][17]
-
A photocatalyst (e.g., fac-[Ir(ppy)₃]) is excited by visible light.
-
The excited photocatalyst engages in a single-electron transfer (SET) process with the biarylcarboxylic acid, which has been activated (e.g., by conversion to a redox-active ester).
-
This generates an acyl radical.
-
The acyl radical undergoes a rapid intramolecular cyclization onto the adjacent aryl ring.
-
A final oxidation step yields the fluorenone product and regenerates the photocatalyst.[16][18]
-
-
Advantages: This method is notable for its mild conditions, broad substrate scope, and high functional group tolerance. It represents a sustainable alternative to traditional Friedel-Crafts acylations, which often require stoichiometric Lewis acids and generate significant waste.[16]
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Aerobic Oxidation | Fluorene, Base (KOH/NaOH), Air | Room Temp. - Mild Heat | Low cost, green (uses air), high atom economy, simple procedure.[9][10] | Can be slow, may not be suitable for all substituted fluorenes.[8] | >95%[9] |
| Chromate Oxidation | Fluorene, Na₂Cr₂O₇ | Reflux in Acetic Acid | Robust, well-established, effective for many substrates.[12] | Highly toxic Cr(VI) reagent, hazardous waste generation.[11] | ~70-85% |
| Pd-Catalyzed Carbonylation | o-Halobiaryls, CO or other carbonyl source, Pd catalyst | 80-140 °C | Excellent functional group tolerance, high yields, good for complex derivatives.[15][19] | Expensive catalyst, may require inert atmosphere and anhydrous conditions. | 70-95%[15][19] |
| Photoredox Cyclization | Biarylcarboxylic acids, Photocatalyst, Visible Light | Room Temperature | Very mild conditions, excellent functional group tolerance, sustainable approach.[16][20] | Requires specialized photoreactor setup, photocatalysts can be expensive. | up to 78%[16] |
Part 3: Applications and Future Outlook
The synthetic accessibility of the fluorenone core has made it a privileged scaffold in multiple scientific domains.
-
Materials Science: Fluorenone's rigid, planar structure and tunable electronic properties are key to its use in organic electronics.[3] Derivatives are used as host materials in phosphorescent OLEDs (PhOLEDs), electron-transporting materials, and as monomers for high-performance polymers like polycarbonates and epoxy resins.[4][5]
-
Medicinal Chemistry: The fluorenone framework is found in numerous biologically active compounds. It serves as a building block for synthesizing potential anticancer, antimalarial, and neuroprotective agents.[1][3]
The field of fluorenone synthesis continues to evolve. Current research focuses on developing even more efficient and sustainable methods, such as utilizing cheaper, earth-abundant metal catalysts and expanding the scope of C-H activation strategies.[21] These innovations will undoubtedly lead to the discovery of new fluorenone-based materials and therapeutics with enhanced properties and functions, ensuring the enduring legacy of this remarkable molecular scaffold.
References
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorene - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 9. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 10. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 11. Solved In the oxidation of fluorene lab, we oxidized | Chegg.com [chegg.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids [organic-chemistry.org]
- 16. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [organic-chemistry.org]
- 17. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [agris.fao.org]
- 18. researchgate.net [researchgate.net]
- 19. Fluorenone synthesis [organic-chemistry.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-9-fluorenone in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-9-fluorenone, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Recognizing the critical role of solubility in drug development, process chemistry, and materials science, this document details both experimental methodologies for determining solubility and theoretical frameworks for its prediction. This guide is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights into understanding and manipulating the solubility of this important molecule. We will delve into the robust shake-flask method for empirical solubility determination, coupled with modern analytical techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore the predictive power of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), providing a multi-faceted approach to tackling solubility challenges.
Introduction to this compound and its Solubility
This compound is an aromatic organic compound featuring a fluorenone backbone with a hydroxyl substituent. This molecular structure imparts a unique combination of polarity and aromaticity, making its interaction with various organic solvents a subject of significant interest. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optoelectronic properties.[1][2] The solubility of this compound is a fundamental physicochemical property that governs its behavior in solution-based applications, including:
-
Drug Development: Affecting bioavailability, formulation, and routes of administration.[3]
-
Organic Synthesis: Influencing reaction kinetics, purification, and crystallization processes.
-
Materials Science: Determining its processability for the fabrication of organic electronics and other functional materials.
Understanding and predicting the solubility of this compound in different organic solvents is therefore a critical step in its application and development.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₃H₈O₂ | - |
| Molecular Weight | 196.20 g/mol | [4] |
| CAS Number | 6949-73-1 | [5] |
| Appearance | Yellow to orange powder | [5] |
| Melting Point | 204-206 °C | [5] |
| pKa (Predicted) | 9.09 ± 0.20 | [5] |
| Qualitative Solubility | Soluble in Acetone | [5] |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the necessary steps to accurately measure the solubility of this compound.
Materials and Equipment:
-
This compound (solid powder)
-
A range of organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, etc.)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Protocol Steps:
-
Preparation of Solvent and Stock Solutions:
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
For analytical quantification, prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., acetone).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. An equilibration time of 24-48 hours is typically recommended.[7][8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[9]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured solubility.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[10]
-
a) UV-Vis Spectroscopy Analysis:
-
Prepare a calibration curve by making a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax) of this compound.
-
Dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine the concentration using the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
-
-
b) HPLC Analysis:
-
Develop an appropriate HPLC method for this compound (e.g., reversed-phase with a suitable mobile phase and UV detection).[11][12]
-
Prepare a calibration curve by injecting known concentrations of the compound.
-
Inject the diluted, filtered saturated solution and determine the concentration from the peak area by comparison to the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Theoretical Framework for Solubility Prediction
While experimental determination provides the most accurate solubility data, theoretical models are invaluable for predicting solubility, screening solvents, and gaining insights into the underlying intermolecular interactions.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the miscibility and solubility of materials.[13] It is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Hansen Solubility Parameters for Common Organic Solvents:
The following table provides the HSP values for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources, including Hansen Solubility Parameters in Practice.[14]
Determining the HSP of this compound:
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and solutions, including solubility.[18] It combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a solvent. The key steps in a COSMO-RS solubility prediction are:
-
Quantum Chemical Calculation: The electronic structure of the solute and solvent molecules is calculated in a virtual conductor environment. This generates a "sigma profile" (σ-profile) for each molecule, which is a histogram of the screening charge density on the molecular surface.
-
Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in statistical thermodynamics calculations to determine the chemical potentials and activity coefficients, from which the solubility can be derived.
COSMO-RS is a purely predictive method that does not require experimental data for the specific system of interest, making it highly valuable in the early stages of research and development when experimental data is scarce.[19][20]
Data Presentation: A Template for Your Results
A systematic recording of experimental data is crucial. The following table provides a template for organizing your solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Notes |
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Dichloromethane | 25 | ||||
| Toluene | 25 | ||||
| Add other solvents |
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoiding contact with skin and eyes.
The organic solvents used for solubility determination also pose various hazards (e.g., flammability, toxicity). Always handle solvents in a fume hood and be aware of their specific safety requirements.
Conclusion
This technical guide has provided a comprehensive framework for understanding, determining, and predicting the solubility of this compound in organic solvents. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the necessary tools to generate this critical data. The detailed protocol for the shake-flask method provides a reliable means for experimental determination, while the introduction to Hansen Solubility Parameters and COSMO-RS offers powerful predictive capabilities. By employing a combination of these experimental and theoretical approaches, scientists and developers can make informed decisions regarding solvent selection, formulation design, and process optimization for applications involving this compound.
References
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. ujpronline.com [ujpronline.com]
- 3. sciforum.net [sciforum.net]
- 4. 4-Hydroxy-9-fluorenone | C13H8O2 | CID 16139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6949-73-1 [m.chemicalbook.com]
- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pharmaguru.co [pharmaguru.co]
- 12. 低分子HPLC [sigmaaldrich.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Introduction: Situating 2-Hydroxy-9-fluorenone in Fungal Biotransformation
An In-Depth Technical Guide: 2-Hydroxy-9-fluorenone in Fungal Xenobiotic Metabolism
Polycyclic aromatic hydrocarbons (PAHs), such as fluorene, are widespread environmental xenobiotics originating from both natural and anthropogenic sources. Their recalcitrant and often toxic nature poses significant environmental and health concerns. Fungi, with their robust and versatile enzymatic machinery, play a crucial role in the detoxification and degradation of these complex organic molecules.[1][2] This guide provides a detailed examination of a key metabolite in this process: this compound. We will explore the metabolic pathway leading to its formation, the underlying enzymatic mechanisms, validated experimental workflows for its identification, and its broader significance in the fields of bioremediation and pharmacology. The transformation of fluorene into hydroxylated derivatives like this compound exemplifies a critical detoxification strategy employed by fungi, making it a subject of significant interest for researchers.
Part 1: The Fungal Imperative for Xenobiotic Metabolism
Fungi have evolved sophisticated enzymatic systems to metabolize a vast array of foreign chemical compounds (xenobiotics).[3][4] This capability is not merely incidental; it is a core survival mechanism for detoxifying potentially harmful substances in their environment and for utilizing complex carbon sources. These processes are largely driven by two powerful, yet distinct, enzymatic systems.
-
Intracellular Cytochrome P450 (CYP) Monooxygenases: These are heme-containing enzymes, typically membrane-bound, that catalyze the introduction of an oxygen atom into a substrate.[3][5] In fungi, CYPs are pivotal for a range of functions, including the biosynthesis of essential molecules like ergosterol and, critically for this topic, the phase I metabolism of xenobiotics.[3][6] By hydroxylating hydrophobic compounds, CYPs increase their water solubility, which is the first step towards detoxification and excretion. This functional parallel makes certain fungal species, such as Cunninghamella, excellent models for studying mammalian drug metabolism.[3][7]
-
Extracellular Ligninolytic Enzyme Systems (LES): Primarily found in wood-decaying fungi (white-rot fungi), this system consists of powerful, non-specific oxidative enzymes, including Lignin Peroxidases (LiP), Manganese Peroxidases (MnP), and Laccases.[8][9][10] These enzymes are secreted into the extracellular environment and generate highly reactive free radicals that can attack and break down complex, recalcitrant polymers like lignin, as well as a broad spectrum of pollutants, including PAHs.[8][11]
Part 2: The Metabolic Journey from Fluorene to this compound
The biotransformation of fluorene by fungi is a stepwise process. While the complete mineralization to CO2 can occur, the initial oxidative steps are critical for reducing toxicity. The formation of this compound involves a key sequence of reactions.
The most commonly reported initial attack on fluorene occurs at the C-9 position of its five-membered ring. This carbon is oxidized to form 9-fluorenol, which is subsequently dehydrogenated to the corresponding ketone, 9-fluorenone.[12][13] While 9-fluorenone is a common metabolite, certain fungi can further modify the molecule. The fungus Cunninghamella elegans has been shown to produce the novel metabolite this compound, indicating a subsequent hydroxylation event on the aromatic ring system.[14] This step is crucial as it significantly increases the polarity of the molecule.
Part 3: Mechanistic Deep Dive: The Enzymology of Fluorene Transformation
The conversion of fluorene to this compound is not a random chemical event but a precisely catalyzed series of reactions. The specific enzymes involved dictate the products formed.
Cytochrome P450 Monooxygenases: Architects of Hydroxylation
The formation of this compound from 9-fluorenone is a classic mono-oxygenation reaction, a hallmark of CYP enzymes.[3][15] Non-ligninolytic fungi, such as Cunninghamella elegans, utilize their intracellular CYP systems to execute this transformation.[14] The mechanism involves the activation of molecular oxygen by the heme cofactor within the enzyme's active site, allowing for the insertion of one oxygen atom into the aromatic ring of the 9-fluorenone substrate. This targeted hydroxylation is a key phase I detoxification reaction, preparing the molecule for potential phase II conjugation (e.g., with sulfates or glucosides) and ultimate removal.[16]
Ligninolytic Enzymes: The Oxidative Powerhouse
While the specific formation of this compound is strongly linked to CYPs, the broader degradation of fluorene and other PAHs in the environment is heavily mediated by the extracellular ligninolytic enzymes of white-rot fungi.[9][17] These fungi, like Pleurotus ostreatus and Polyporus sp. S133, secrete peroxidases and laccases that can oxidize fluorene to 9-fluorenol and 9-fluorenone.[13][17] Although their primary role is the degradation of lignin, their low substrate specificity allows them to co-metabolize a wide range of pollutants.[1][10]
| Feature | Cytochrome P450 (CYP) System | Ligninolytic Enzyme System (LES) |
| Location | Intracellular (typically ER membrane) | Extracellular |
| Primary Function | Biosynthesis, Detoxification | Lignin Degradation, Xenobiotic Co-metabolism |
| Substrate Specificity | Generally high to moderate | Very low, non-specific |
| Key Reaction Type | Mono-oxygenation (Hydroxylation) | One-electron oxidation, radical formation |
| Example Fungi | Cunninghamella, Aspergillus, Fusarium[3] | Phanerochaete, Pleurotus, Trametes[9][18] |
| Role in Fluorene Path | Hydroxylation of 9-fluorenone to this compound[14] | Oxidation of Fluorene to 9-Fluorenol/9-Fluorenone[13][17] |
Part 4: A Validated Experimental Workflow for Metabolite Identification
To study the formation of this compound, a robust and self-validating experimental protocol is essential. The causality behind each step is critical for reproducibility and accurate interpretation.
Detailed Step-by-Step Methodology
1. Fungal Culture and Xenobiotic Exposure:
-
Rationale: To generate sufficient biomass and enzymatic activity before introducing the xenobiotic substrate.
-
Protocol:
-
Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth or Potato Dextrose Broth) with the fungal species of interest (e.g., Cunninghamella elegans ATCC 36112).[3][16]
-
Incubate the culture under optimal growth conditions (e.g., 28°C with shaking at 150 rpm) for 48-72 hours to establish a healthy mycelial culture.
-
Prepare a stock solution of fluorene in a minimal volume of a carrier solvent like dimethyl sulfoxide (DMSO).
-
Add the fluorene stock solution to the fungal culture to a final desired concentration (e.g., 50-100 mg/L). Include a sterile medium control with fluorene but no fungus, and a fungal control with no fluorene.
-
Continue incubation, taking time-course samples (e.g., at 24, 48, 72, 96, 120, 144 hours) to monitor the disappearance of the parent compound and the appearance of metabolites.[16]
-
2. Metabolite Extraction:
-
Rationale: To isolate the organic metabolites from the aqueous culture medium and fungal biomass for analysis. Ethyl acetate is a common choice due to its polarity, which allows for the efficient extraction of moderately polar metabolites like hydroxylated fluorenones.
-
Protocol:
-
Separate the fungal mycelia from the culture broth via centrifugation or filtration.
-
Perform a liquid-liquid extraction on the culture supernatant. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.[3][16]
-
Collect the organic (upper) layer. Repeat the extraction two more times to ensure complete recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to near dryness using a rotary evaporator under reduced pressure.
-
Re-dissolve the residue in a small, precise volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
3. Analytical Identification and Quantification:
-
Rationale: To separate, identify, and quantify the parent compound and its metabolites. A multi-instrument approach provides the highest level of confidence.
-
Protocol:
-
HPLC Analysis: Use a reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or Diode-Array Detector (DAD). A gradient elution (e.g., water:acetonitrile) is effective for separating fluorene from its more polar metabolites. This allows for quantification by comparing peak areas to a standard curve.[16]
-
GC-MS Analysis: For definitive identification, use Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and the mass spectrum (fragmentation pattern) of a metabolite can be compared to that of an authentic standard or to library data for confident identification.[19][20]
-
NMR Spectroscopy: For novel metabolites where no standard exists, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete chemical structure.[3][16]
-
Part 5: Toxicological Context and Biological Significance
The biotransformation of fluorene to this compound is not merely a chemical curiosity; it has significant toxicological implications. Fluorene itself can exert toxic effects[21][22]. The enzymatic addition of a hydroxyl group represents a key step in detoxification.
-
Increased Polarity and Detoxification: The primary consequence of hydroxylation is a significant increase in the molecule's water solubility. This structural modification disrupts the lipophilic nature that allows PAHs to bioaccumulate in fatty tissues and cross cell membranes. This increased polarity is the first and most critical step in preparing the xenobiotic for excretion from the system. Fungal metabolism of nitrofluorene, a related compound, has been shown to result in hydroxylated metabolites that are generally less mutagenic than the parent compound, suggesting a detoxification potential.[16]
-
Potential for Further Metabolism: this compound is a Phase I metabolite. This means it is an intermediate that can be acted upon by Phase II enzymes, which conjugate the molecule with polar groups like sulfates or glucuronides.[16] These conjugation reactions further increase water solubility and facilitate elimination.
-
Biological Activity of Metabolites: While generally a detoxification process, it is crucial to recognize that metabolites can sometimes have their own biological activity or even increased toxicity (a process known as bioactivation). While studies on this compound specifically are limited, research on related carboxylated fluorene metabolites has shown that modifications to the fluorene backbone can alter its toxicological profile.[23] Therefore, a complete assessment requires evaluating the toxicity of the identified metabolites, not just the disappearance of the parent compound.
Conclusion: A Model for Fungal Biotransformation
The fungal metabolism of fluorene to this compound serves as an elegant case study in xenobiotic detoxification. It showcases the power and precision of the fungal Cytochrome P450 system in executing phase I hydroxylation reactions, a process of immense interest to both environmental scientists and pharmaceutical researchers. Understanding this pathway provides a mechanistic basis for developing mycoremediation strategies for PAH-contaminated sites and reinforces the use of fungi as predictive models for mammalian drug metabolism. The appearance of this compound is a clear biochemical signal that a fungus is actively engaged in transforming a recalcitrant xenobiotic into a more manageable, water-soluble compound, paving the way for its eventual elimination from the biological system.
References
- 1. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in fungal xenobiotic metabolism: enzymes and applications - ProQuest [proquest.com]
- 5. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Xenobiotic Detoxification Pathway through Transcriptional Regulation in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Involvement of the Ligninolytic System of White-Rot and Litter-Decomposing Fungi in the Degradation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Linking Enzymatic Oxidative Degradation of Lignin to Organics Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fungal metabolism of 2-nitrofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligninolytic fungus Polyporus sp. S133 mediated metabolic degradation of fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation and Mineralization of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Defined Fungal-Bacterial Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Toxic effect of fluorene on Perinereis aibuhitensis body wall and its corresponding defense mechanisms: A metabolomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral toxicity and physiological changes from repeated exposure to fluorene administered orally or intraperitoneally to adult male Wistar rats: A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-Hydroxy-9-fluorenone as a Versatile Fluorescent Probe for Bioimaging
Abstract
Fluorescence imaging is an indispensable technique in modern biological and medical research, providing high-sensitivity, real-time visualization of cellular and subcellular processes.[1][2][3] Small-molecule fluorescent probes offer significant advantages, including minimal perturbation of biological systems and high flexibility in molecular design.[4][5][6] Among these, the fluorenone scaffold has emerged as a robust platform for developing fluorophores due to its inherent photostability and high fluorescence quantum yields.[7][8][9][10] This guide provides a comprehensive overview and detailed protocols for the application of 2-Hydroxy-9-fluorenone, a versatile derivative, as a fluorescent probe in a range of bioimaging contexts. We will explore its fundamental properties, provide step-by-step protocols for live-cell, fixed-tissue, and conceptual in vivo imaging, and discuss the rationale behind key experimental steps to empower researchers in their scientific endeavors.
Introduction to the Fluorenone Scaffold
The tricyclic structure of fluorene and its oxidized form, fluorenone, provides a rigid, planar backbone that is conducive to strong fluorescence. These molecules and their derivatives are increasingly utilized as fluorescent markers, biosensors, and chemosensors.[10][11] The photophysical properties of the fluorenone core can be finely tuned by introducing various functional groups, altering its absorption and emission characteristics to suit specific applications, from environmental sensing to advanced cellular bio-imaging.[11][12]
This compound, the focus of this guide, incorporates a hydroxyl group that can significantly influence its electronic properties. This functionalization can induce sensitivity to the local microenvironment, such as pH, polarity, and viscosity, through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT).[2][13] This responsiveness makes it not just a structural stain but a potential sensor for dynamic biological processes.
Physicochemical & Photophysical Profile
A thorough understanding of a probe's properties is critical for designing and troubleshooting imaging experiments. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₃H₈O₂ | [14][15][16] |
| Molecular Weight | 196.20 g/mol | [14][16][17] |
| Appearance | Red to yellow crystalline solid | [14][18] |
| Melting Point | 204-206 °C | [15][16] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water. | [14][19] |
| Purity | ≥98% recommended for bioimaging to avoid artifacts from fluorescent impurities. | [16] |
| Absorption Max (λabs) | Environment-dependent; typically in the UV-blue range. | [20][21] |
| Emission Max (λem) | Environment-dependent; typically in the green-yellow range. | [20][21] |
| Stokes Shift | Moderate to large, which is advantageous for minimizing self-quenching and improving signal-to-noise. | [13] |
| Quantum Yield (Φ) | Generally high for the fluorene class; specific value is solvent and environment-dependent. | [8][9] |
Note on Photophysics: The exact excitation and emission maxima of this compound are subject to solvatochromism—a shift in spectral position depending on the polarity of the solvent.[20] It is imperative for researchers to characterize the probe's spectral properties in the specific buffer or medium used for their experiments to select the optimal microscope filter sets.
Core Principle of Fluorescence
The process of fluorescence involves the absorption of a high-energy photon, which moves the molecule to an excited electronic state. The molecule rapidly relaxes to the lowest vibrational level of this excited state and then returns to the ground state by emitting a lower-energy photon. This energy difference results in the emitted light having a longer wavelength than the excitation light (the Stokes shift).
Caption: The Jablonski diagram principle for fluorescence.
Experimental Protocols & Methodologies
The following protocols are designed to be robust starting points. Researchers should optimize parameters such as probe concentration and incubation time for their specific cell type and experimental conditions.
Protocol 1: Live-Cell Imaging
This protocol provides a general workflow for staining the cytoplasm of live, cultured cells. The lipophilic nature of the fluorenone backbone facilitates its passive diffusion across the cell membrane.
A. Rationale & Key Considerations
-
Probe Concentration: Start with a concentration titration (e.g., 1-10 µM) to find the optimal balance between bright signal and low cytotoxicity.
-
Solvent: High-quality, anhydrous DMSO is essential for preparing a stable, concentrated stock solution and preventing probe precipitation.
-
Imaging Medium: Phenol red, a common pH indicator in cell culture media, is fluorescent and can create significant background noise. Using phenol red-free medium or a clear buffer like Hanks' Balanced Salt Solution (HBSS) during imaging is critical for high-quality images.[22]
-
Washing: Thorough washing is crucial to remove unbound extracellular probe molecules, which are a primary source of background fluorescence.[22][23]
B. Workflow Diagram
Caption: Workflow for staining live cultured cells.
C. Step-by-Step Methodology
-
Cell Seeding: Plate cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and grow to a desired confluency (typically 60-80%).[22]
-
Probe Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light. b. Immediately before use, dilute the stock solution to a final working concentration (e.g., 5 µM) in pre-warmed, serum-free cell culture medium or a suitable physiological buffer (e.g., HBSS). Vortex briefly to ensure complete dissolution.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[22] c. Crucially, protect the cells from light during incubation to prevent photobleaching.
-
Washing: a. Remove the staining solution. b. Gently wash the cells two to three times with a pre-warmed imaging medium (e.g., phenol red-free medium or HBSS) to remove unbound probe.[23]
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂) if long-term imaging is required. c. Acquire images using the appropriate filter sets determined from the probe's spectral characteristics in your imaging buffer.
Protocol 2: Staining of Fixed Tissue Sections
This protocol outlines the use of this compound for staining fixed cells or tissue sections, which can be particularly useful as a counterstain in immunofluorescence (IHC-IF) experiments.
A. Rationale & Key Considerations
-
Fixation & Permeabilization: Fixation (e.g., with paraformaldehyde) cross-links proteins and preserves cellular architecture. Permeabilization (e.g., with Triton X-100 or saponin) creates pores in the cell membranes, allowing the probe to access intracellular structures. The choice of agent depends on the target antigen's location and sensitivity.[24]
-
Deparaffinization: For formalin-fixed, paraffin-embedded (FFPE) tissues, the paraffin wax must be completely removed with xylene, followed by rehydration through an ethanol gradient, before any aqueous staining solution can penetrate the tissue.[25]
-
Blocking: Incubating the sample with a blocking buffer, such as normal serum or BSA, prevents non-specific binding of antibodies, reducing background signal.[25]
-
Spectral Compatibility: When using the probe as a counterstain with other fluorophores (e.g., antibody conjugates), ensure their emission spectra have minimal overlap to prevent signal bleed-through.[26]
B. Workflow Diagram
References
- 1. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 11. nbinno.com [nbinno.com]
- 12. Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. This compound | 6949-73-1 [chemicalbook.com]
- 16. 2-羟基-9-芴酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Fluorenone - Wikipedia [en.wikipedia.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 26. licorbio.com [licorbio.com]
Application Notes and Protocols: 2-Hydroxy-9-fluorenone in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 2-Hydroxy-9-fluorenone
This compound is a polycyclic aromatic compound that has garnered significant interest in the scientific community due to its unique combination of a fluorene backbone and a reactive ketone and hydroxyl group. This unique structure imparts favorable electronic and photophysical properties, making it a versatile building block in a multitude of organic synthesis protocols. Its rigid, planar fluorene core is a common motif in materials science, particularly for organic electronics, while the hydroxyl and ketone functionalities offer reactive handles for a wide range of chemical transformations. This application note will provide an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the development of advanced materials and bioactive molecules. We will delve into specific, field-proven protocols, elucidate the mechanistic underpinnings of these transformations, and provide a framework for the rational design of novel functional molecules based on this versatile scaffold.
Core Applications of this compound: A Synoptic Overview
The synthetic utility of this compound is broad, with key applications in the following areas:
-
Polymer Chemistry: Serving as a monomer for the synthesis of high-performance polymers with applications in energy storage and electronics.
-
Development of Fluorescent Probes: The fluorene core's inherent fluorescence is leveraged in the design of sensitive and selective chemosensors.
-
Pharmaceutical Synthesis: The fluorenone scaffold is a key pharmacophore in a number of biologically active compounds.
-
Materials Science: As a precursor for advanced materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The following sections will provide detailed protocols and mechanistic insights into these key application areas.
Application in Polymer Chemistry: Synthesis of Lignin-based Cathode-Active Material
A significant application of this compound is in the synthesis of sustainable, high-performance polymers for energy storage applications. One notable example is the development of a lignin-based poly(this compound) for use as a cathode-active material in lithium-ion batteries.
Mechanistic Rationale and Experimental Workflow
The synthesis of poly(this compound) from a lignin-derived precursor involves a multi-step process that leverages classic organic transformations. The overall workflow can be visualized as follows:
Figure 1: Synthetic pathway from lignin to poly(this compound) for battery applications.
Detailed Protocol: Synthesis of this compound from Vanillin
This protocol outlines the key steps for the synthesis of this compound starting from vanillin, a readily available lignin-derived feedstock.
Step 1: Dakin Reaction - Conversion of Vanillin to 2-Hydroxy-3-methoxybenzaldehyde
-
Dissolve vanillin (1 equivalent) in a suitable aqueous base (e.g., 1 M NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter, wash with cold water, and dry the crude 2-hydroxy-3-methoxybenzaldehyde.
Step 2: Gomberg-Bachmann Reaction - Synthesis of 2-Hydroxy-3-methoxy-biphenyl-2'-carboxylic acid
-
Prepare a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent mixture (e.g., ethanol/water).
-
Add a solution of a diazonium salt prepared from anthranilic acid (1.1 equivalents).
-
Maintain the reaction at a low temperature (0-5 °C) and stir for 4-6 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 3: Intramolecular Cyclization - Formation of this compound
-
Treat the 2-hydroxy-3-methoxy-biphenyl-2'-carboxylic acid (1 equivalent) with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent).
-
Heat the reaction mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Electropolymerization and Characterization
The synthesized this compound monomer can be electropolymerized onto a conductive substrate to form the cathode-active material.
| Parameter | Value | Significance |
| Monomer Concentration | 10 mM in acetonitrile | Affects polymerization rate and film morphology |
| Electrolyte | 0.1 M LiClO4 | Provides ionic conductivity |
| Potential Range | 0 to 1.5 V vs. Ag/AgCl | Controls the polymerization process |
| Scan Rate | 50 mV/s | Influences film thickness and uniformity |
The resulting poly(this compound) film can be characterized by cyclic voltammetry, FTIR, and scanning electron microscopy to confirm its structure and morphology. When assembled into a lithium-ion battery, this material exhibits promising electrochemical performance.
Application in Fluorescence Sensing: Detection of Metal Ions
The inherent fluorescence of the fluorene core can be modulated by chemical modification, making this compound an excellent starting material for the design of fluorescent probes. Derivatives of this compound have been successfully employed for the selective detection of various metal ions.
Design Principle and Sensing Mechanism
The general strategy involves the introduction of a metal ion-chelating moiety at the hydroxyl or other positions of the this compound scaffold. Upon binding of the target metal ion, the electronic properties of the fluorophore are altered, leading to a measurable change in its fluorescence emission.
Figure 2: General workflow for the development and application of a this compound-based fluorescent probe.
Exemplary Protocol: Synthesis of a Schiff Base Derivative for Zn²⁺ Sensing
This protocol describes the synthesis of a Schiff base derivative of this compound for the fluorescent detection of zinc ions.
Step 1: Synthesis of 2-Amino-9-fluorenone
-
Nitrate this compound using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Reduce the resulting nitro-derivative to the corresponding amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Purify the 2-amino-9-fluorenone by column chromatography.
Step 2: Schiff Base Condensation
-
Dissolve 2-amino-9-fluorenone (1 equivalent) and a suitable aldehyde (e.g., salicylaldehyde, 1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Filter, wash with cold ethanol, and dry the product.
Fluorescence Titration and Data Analysis
The sensing properties of the synthesized probe are evaluated by fluorescence titration experiments.
| Parameter | Description | Typical Value |
| Probe Concentration | The concentration of the fluorescent probe in the measurement solution. | 10 µM |
| Solvent System | The solvent or buffer system used for the titration. | Tris-HCl buffer (pH 7.4) |
| Excitation Wavelength | The wavelength at which the probe is excited. | Determined from the absorption spectrum |
| Emission Wavelength | The wavelength at which the fluorescence emission is monitored. | Determined from the emission spectrum |
| Analyte Concentration Range | The range of analyte concentrations used for the titration. | 0 to 100 µM |
The change in fluorescence intensity upon addition of the analyte is used to determine the binding constant and the limit of detection of the probe.
Future Outlook and Emerging Applications
The versatility of this compound as a synthetic building block continues to be explored. Emerging applications include its use in the development of:
-
Non-linear optical materials: The extended π-system of the fluorene core makes it a promising candidate for applications in photonics.
-
Host materials for phosphorescent OLEDs: The high triplet energy of the fluorene scaffold is advantageous for hosting phosphorescent emitters.
-
Anticancer agents: Fluorenone derivatives have shown promising cytotoxic activity against various cancer cell lines.
The continued exploration of the rich chemistry of this compound is expected to lead to the development of novel materials and molecules with a wide range of applications.
2-Hydroxy-9-fluorenone: A Versatile Building Block for Advanced Functional Polymers
Introduction
2-Hydroxy-9-fluorenone is a versatile organic molecule characterized by a rigid, planar fluorenone core functionalized with a reactive hydroxyl group. This unique combination of a conjugated aromatic system and a site for further chemical modification makes it an exceptional building block for the synthesis of a new class of functional polymers. The inherent photophysical and electrochemical properties of the fluorenone unit, coupled with the ability to tailor the polymer structure through the hydroxyl group, opens up a wide array of applications in materials science, particularly in the development of organic electronics, chemical sensors, and biomedical devices. This guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from this compound, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Properties of this compound
Before delving into polymerization, it is crucial to understand the fundamental properties of the this compound monomer.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₂ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| Appearance | Yellow to red solid | [1] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in common organic solvents like THF, CHCl₃, and Toluene. | [2] |
The fluorenone core is known for its electron-accepting nature, which, when incorporated into a polymer backbone, can facilitate electron transport. The hydroxyl group provides a reactive handle for various chemical transformations, allowing for the introduction of other functional moieties or for direct involvement in polymerization reactions.
Synthesis of Functional Polymers from this compound
The polymerization of this compound into well-defined functional polymers is a critical step in harnessing its potential. The most common and effective method involves a multi-step process: first, the functionalization of the monomer to introduce polymerizable groups, followed by a suitable polymerization technique. A prevalent strategy is the bromination of the fluorenone core to enable cross-coupling polymerization reactions.
Workflow for Polymer Synthesis
Caption: General workflow for the synthesis of functional polymers from this compound.
Protocol 1: Synthesis of 2,7-Dibromo-9-hydroxy-9-fluorenone
This protocol describes a plausible method for the bromination of this compound, a critical step in preparing the monomer for Suzuki coupling polymerization. This is an adapted procedure based on the bromination of similar fluorene compounds.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Ice
-
Deionized water
-
Sodium bisulfite solution (5% w/v)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of DMF and glacial acetic acid (e.g., 10:1 v/v).
-
Add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at room temperature while stirring.
-
Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with deionized water.
-
To remove any remaining bromine, wash the solid with a 5% sodium bisulfite solution until the color of the filtrate is clear.
-
Wash the solid again with copious amounts of deionized water and dry it under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).
-
Characterize the final product, 2,7-Dibromo-9-hydroxy-9-fluorenone, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Suzuki Coupling Polymerization
This protocol outlines the synthesis of a copolymer of 2,7-Dibromo-9-hydroxy-9-fluorenone and a generic aryldiboronic acid via a palladium-catalyzed Suzuki coupling reaction.[3]
Materials:
-
2,7-Dibromo-9-hydroxy-9-fluorenone (from Protocol 1)
-
Aryldiboronic acid or its pinacol ester (e.g., 1,4-Phenylenediboronic acid) (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, ~1-2 mol%)
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (base, 3-4 equivalents)
-
Toluene
-
Deionized water
-
Aliquat 336 (phase transfer catalyst, optional)
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 2,7-Dibromo-9-hydroxy-9-fluorenone (1 equivalent), the aryldiboronic acid or its ester (1 equivalent), and the base (e.g., K₂CO₃, 3-4 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (~1-2 mol%).
-
Add degassed toluene and a small amount of degassed deionized water (e.g., toluene:water 10:1 v/v). If using a phase transfer catalyst like Aliquat 336, add it at this stage.
-
Heat the reaction mixture to reflux (typically 90-110°C) and stir vigorously for 48-72 hours. Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration and wash it with methanol and then water to remove residual catalyst and salts.
-
To further purify the polymer, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The desired polymer should be soluble in a solvent like chloroform or THF.
-
Precipitate the purified polymer from its solution (e.g., chloroform) into methanol again, filter, and dry under vacuum.
-
Characterize the resulting polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FT-IR spectroscopy.
Applications of this compound-Based Polymers
The unique properties of polymers derived from this compound make them suitable for a range of high-performance applications.
Organic Light-Emitting Diodes (OLEDs)
The fluorenone moiety is an excellent chromophore, and its incorporation into a conjugated polymer backbone can lead to materials with strong fluorescence. The electron-deficient nature of the fluorenone core can also be beneficial for creating materials with good electron-transporting properties, which is crucial for efficient OLEDs.[4]
This protocol provides a general procedure for fabricating a single-layer OLED using a spin-coating technique.
Materials:
-
Poly(this compound-co-aryl) synthesized in Protocol 2
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Chlorobenzene or other suitable solvent for the polymer
-
Low-work-function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
-
UV-Ozone cleaner or sonicator with cleaning solvents (acetone, isopropanol)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating them sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a clean environment (e.g., a glovebox), spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 3000-5000 rpm for 60 seconds).
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the poly(this compound-co-aryl) in a suitable solvent like chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the PEDOT:PSS layer (e.g., at 1000-3000 rpm for 60 seconds). The spin speed will determine the thickness of the emissive layer.
-
Anneal the polymer film on a hotplate at a temperature below its glass transition temperature (Tg) for 20-30 minutes to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit the cathode by thermally evaporating a low-work-function metal (e.g., 20-30 nm of Calcium) followed by a protective layer of a more stable metal (e.g., 100 nm of Aluminum) at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation and Testing:
-
Encapsulate the device in an inert atmosphere using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
-
Test the device by applying a voltage and measuring the current-voltage-luminance (I-V-L) characteristics.
-
Fluorescent Chemosensors for Metal Ion Detection
The hydroxyl group and the carbonyl group on the fluorenone core can act as binding sites for metal ions. When a polymer containing these units binds to a metal ion, its conformation and electronic structure can be altered, leading to a change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of specific metal ions.[5][6]
This protocol describes a general procedure for using a solution of a poly(this compound) derivative as a chemosensor for metal ion detection.
Materials:
-
Poly(this compound-co-aryl)
-
A suitable solvent (e.g., THF or a mixture of THF and water)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc.)
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of Polymer Solution:
-
Prepare a stock solution of the polymer in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration that gives a stable and measurable fluorescence signal (e.g., 10 µg/mL).
-
-
Fluorescence Measurements:
-
Transfer a known volume of the polymer working solution into a cuvette.
-
Record the initial fluorescence spectrum of the polymer solution by exciting at its absorption maximum and recording the emission spectrum.
-
Add a small aliquot of a stock solution of a specific metal ion to the cuvette.
-
Mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum again.
-
Repeat the process with different metal ions to test for selectivity.
-
For the selected metal ion, perform a titration by adding increasing amounts of the metal ion solution and recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Determine the detection limit and the binding constant from the titration data.
-
Biomedical Applications: Drug Delivery Nanoparticles
The biocompatibility and functionality of polymers derived from this compound make them promising candidates for biomedical applications, such as drug delivery. The hydroxyl groups can be used to conjugate drugs or targeting ligands, and the polymer can be formulated into nanoparticles to encapsulate therapeutic agents.[7]
This protocol outlines the nanoprecipitation method for preparing drug-loaded nanoparticles from a pre-functionalized poly(this compound) derivative.
Materials:
-
Functionalized poly(this compound) (e.g., with a hydrophilic block like polyethylene glycol, PEG, attached to the hydroxyl group)
-
A model drug (e.g., Doxorubicin)
-
A water-miscible organic solvent (e.g., THF or acetone)
-
Deionized water
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the functionalized polymer and the model drug in the organic solvent (e.g., 5 mg of polymer and 0.5 mg of drug in 1 mL of THF).
-
-
Nanoprecipitation:
-
Place a larger volume of deionized water (e.g., 10 mL) in a beaker and stir it moderately.
-
Using a syringe pump, add the organic phase dropwise into the stirring water at a slow and constant rate (e.g., 0.1 mL/min).
-
The polymer and drug will precipitate out of the solution as nanoparticles due to the solvent displacement.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
-
Purification:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove the remaining organic solvent and any unloaded drug.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
To determine the drug loading content and encapsulation efficiency, lyse a known amount of nanoparticles with a suitable solvent, and quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
Conclusion
This compound is a highly promising building block for the creation of advanced functional polymers. Its rigid and electronically active core, combined with a versatile hydroxyl group, allows for the synthesis of materials with tunable properties for a wide range of applications. The protocols provided in this guide offer a starting point for researchers to explore the synthesis and application of these exciting new materials in the fields of organic electronics, chemical sensing, and nanomedicine. Further research into the functionalization of the hydroxyl group and the exploration of different copolymerization strategies will undoubtedly lead to the development of even more sophisticated and high-performance polymers based on this remarkable monomer.
References
- 1. 2-AMINO-7-BROMO-9-FLUORENONE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journal articles: 'Fluorene-based chemosensor' – Grafiati [grafiati.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of 2-Hydroxy-9-fluorenone in Photocatalysis and Material Science
Abstract: 2-Hydroxy-9-fluorenone, a derivative of the versatile 9-fluorenone core, is an emerging molecule of interest in the fields of photocatalysis and advanced material science. Its unique electronic structure, characterized by a conjugated π-system and a hydroxyl functional group, offers a rich playground for tuning photophysical properties and designing novel functional materials. This document provides a comprehensive overview of the applications of this compound, including detailed protocols for its use in photocatalytic degradation of organic pollutants and as a building block for organic light-emitting diodes (OLEDs). The underlying scientific principles and experimental considerations are discussed to provide researchers with a robust framework for their investigations.
Introduction: The Scientific Merit of this compound
The 9-fluorenone scaffold is a well-established component in the design of organic functional materials due to its rigid, planar structure and electron-accepting ketone group. The introduction of a hydroxyl (-OH) group at the 2-position, yielding this compound, significantly modifies its electronic and chemical properties. This substitution can enhance intersystem crossing, influence solubility, and provide a reactive site for further functionalization, making it a valuable precursor in organic synthesis. These attributes position this compound as a promising candidate for applications ranging from a photosensitizer in photocatalytic reactions to a fundamental building block for polymers and small molecules in organic electronics.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₂ | [1] |
| Molecular Weight | 196.21 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 204-210 °C | [2] |
| Solubility | Soluble in Acetone | [2] |
Application in Photocatalysis: A Photosensitizer for Environmental Remediation
While direct and extensive studies on this compound as a primary photocatalyst are emerging, the broader class of fluorenone derivatives has demonstrated significant potential as organic photosensitizers.[3] These molecules can absorb light and transfer the energy to other molecules, initiating chemical reactions such as the degradation of persistent organic pollutants in water. The hydroxyl group in this compound is expected to influence the photophysical properties, potentially enhancing the generation of reactive oxygen species (ROS) responsible for degradation.
Proposed Photocatalytic Mechanism
The photocatalytic activity of this compound is predicated on its ability to absorb photons and transition to an excited state. This excited molecule can then initiate a cascade of reactions leading to the degradation of organic dyes like Rhodamine B (RhB).
References
Application Notes and Protocols for 2-Hydroxy-9-fluorenone in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the methodology for utilizing 2-Hydroxy-9-fluorenone as a fluorescent probe for live-cell imaging. While this compound is not a conventional commercially available dye, its fluorenone scaffold suggests potential for cellular visualization. These application notes are designed to equip researchers with the foundational knowledge and detailed protocols to explore its utility in their specific experimental systems. We will delve into the theoretical underpinnings of its potential use, from its physicochemical properties to the principles of cellular uptake and fluorescence microscopy. Crucially, this guide emphasizes the empirical validation required, providing protocols for determining optimal staining conditions, assessing cytotoxicity, and implementing rigorous controls for scientifically sound data acquisition and interpretation.
Introduction to this compound
This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon. The fluorenone core is known for its fluorescent properties, which are often sensitive to the local environment, making its derivatives interesting candidates for cellular probes. The hydroxyl group at the 2-position is expected to modulate the spectral properties and solubility of the parent fluorenone molecule.
The potential for using this compound in live-cell imaging stems from the established use of other fluorenone-based dyes for visualizing cellular components, including organelles like mitochondria and lysosomes[1]. The hydrophobic nature of the fluorenone backbone suggests that this compound is likely to be cell-permeant.
Causality Behind Experimental Choices: The decision to explore a novel, non-commercial probe like this compound is often driven by the need for specific spectral properties, the desire to develop new sensors, or for cost-effective screening applications. However, this necessitates a thorough, from-the-ground-up characterization, which is the focus of this guide.
Physicochemical and Spectral Properties
A thorough understanding of the properties of this compound is the first step in designing a successful live-cell imaging experiment.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₈O₂ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | Light yellow to brown powder/crystalline solid | TCI America |
| Melting Point | 204-206 °C | |
| Solubility | Soluble in acetone and DMSO, insoluble in water. | TCI America,[2] |
| Purity | Typically >90% (HPLC) | TCI America |
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to validate and utilize this compound in live-cell imaging.
Preparation of Stock Solutions
Rationale: Due to its poor water solubility, this compound must be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.
Protocol:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a desired stock concentration (e.g., 10 mM). A 10 mM stock from 1 mg would require approximately 510 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing a this compound stock solution.
Determination of Optimal Staining Conditions
Rationale: The optimal concentration and incubation time for a fluorescent probe will vary depending on the cell type and experimental goals. The aim is to achieve a high signal-to-noise ratio with minimal impact on cell health.
Protocol:
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293) onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency at the time of the experiment.
-
Preparation of Staining Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS). A typical starting range for a new probe is 1 µM to 20 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C in a CO₂ incubator for a range of time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope. Start with the excitation and emission wavelengths determined from your spectral characterization. If these are unknown, begin with a broad DAPI-like excitation (e.g., 350-400 nm) and a broad green/yellow emission filter (e.g., 480-550 nm) and optimize from there.
-
-
Analysis: Evaluate the images for signal intensity, subcellular localization, and any signs of cellular stress (e.g., membrane blebbing, cell rounding). The optimal conditions will be the lowest concentration and shortest incubation time that provide a clear, bright signal without inducing morphological changes.
Cytotoxicity Assessment
Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to the cells under investigation. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest probe concentration) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your planned imaging experiments (e.g., 24 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the concentration of this compound to determine the concentration at which a significant decrease in viability occurs.
Live-Cell Imaging: A Step-by-Step Guide
References
experimental setup for steady-state and time-resolved fluorescence spectroscopy of fluorenones
Application Note: A Researcher's Guide to the Spectroscopy of Fluorenones
Introduction
Fluorenone and its derivatives represent a fascinating class of aromatic ketones, distinguished by a rigid π-conjugated scaffold that imparts significant chemical and thermal stability.[1] These compounds are not merely academic curiosities; they are foundational components in the development of advanced materials for photonics and optoelectronics, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.[2][3][4] The utility of fluorenones is intrinsically linked to their photophysical properties, which are remarkably sensitive to the local microenvironment.[5] This sensitivity, particularly to solvent polarity and hydrogen-bonding capability, makes fluorescence spectroscopy an exceptionally powerful tool for their characterization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, protocols, and data interpretation for steady-state and time-resolved fluorescence spectroscopy of fluorenones. We will move beyond a simple recitation of steps to explain the underlying photophysical principles, enabling the reader to make informed experimental choices and accurately interpret their results.
Part I: The Unique Photophysics of Fluorenones
The fluorescence behavior of fluorenone is governed by the nature of its lowest singlet excited state (S1), which can be either an n-π* or a π-π* transition. The energetic ordering of these states is highly dependent on the solvent environment, a phenomenon that is the key to understanding its spectroscopic signature.
In nonpolar solvents like hexane, the S1 state possesses predominantly n-π character. According to El-Sayed's rule, intersystem crossing (ISC) from a singlet n-π state to a triplet π-π* state is a spin-allowed and highly efficient process. Consequently, in nonpolar media, excited fluorenone undergoes ultrafast ISC to the triplet manifold with a quantum yield approaching 100%.[5] This rapid depopulation of the S1 state results in very weak fluorescence and an extremely short fluorescence lifetime, often in the picosecond range (e.g., ~110 ps in hexane).[5]
Conversely, in polar aprotic solvents such as acetonitrile, the π-π* state is stabilized and shifts to a lower energy than the n-π* state, making the S1 state π-π in nature. The ISC transition from a π-π singlet to a π-π* triplet state is spin-forbidden and therefore much less efficient.[5][6] This "bottleneck" in the non-radiative decay pathway allows the molecule to remain in the excited singlet state for a longer duration, leading to a dramatic increase in fluorescence quantum yield and a much longer fluorescence lifetime, typically in the nanosecond range (e.g., ~16 ns in acetonitrile).[5]
Furthermore, in polar protic solvents like methanol or ethanol, fluorescence is significantly quenched. This quenching is attributed to the formation of intermolecular hydrogen bonds between the carbonyl oxygen of fluorenone and the hydroxyl group of the solvent.[6][7][8] This interaction provides an efficient vibrational relaxation pathway for the excited state, depopulating it non-radiatively.[9][10] The fluorescence intensity of fluorenone in acetonitrile can be more than an order of magnitude greater than in methanol.[6][7]
Caption: Simplified Jablonski diagrams for fluorenone photophysics.
Part II: Experimental Setup and Instrumentation
A robust experimental design requires careful selection of instrumentation capable of capturing the wide dynamic range of fluorenone's fluorescence behavior.
Steady-State Spectrofluorometer
For measuring fluorescence and excitation spectra, a standard research-grade spectrofluorometer is required.
-
Light Source: A high-intensity Xenon arc lamp is standard, providing continuous broadband excitation.
-
Monochromators: Czerny-Turner monochromators are used for selecting both the excitation wavelength and analyzing the emission spectrum.
-
Sample Compartment: A 1 cm pathlength quartz cuvette is essential for UV transparency. The compartment should be temperature-controlled if studying thermodynamic effects.
-
Detector: A photomultiplier tube (PMT) offers the high sensitivity needed for detecting the weak fluorescence in nonpolar solvents.
Caption: Workflow for a steady-state spectrofluorometer.
Time-Resolved Spectrofluorometer
To measure fluorescence lifetimes, a system with high temporal resolution is necessary. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this application, offering picosecond resolution.[11]
-
Light Source: A picosecond pulsed light source is critical. Pulsed diode lasers (e.g., at 375 nm or 405 nm) or LEDs are excellent choices. The repetition rate should be set low enough to allow the fluorescence to decay completely before the next pulse (typically 1-10 MHz).
-
Detector: A high-speed, single-photon sensitive detector is required, such as a microchannel plate PMT (MCP-PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: A set of timing electronics measures the time delay between the excitation pulse (START signal) and the detection of the first fluorescence photon (STOP signal), building a probability histogram of photon arrival times which represents the fluorescence decay profile.
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.
Part III: Protocols
Scientific rigor begins with meticulous sample preparation and systematic data acquisition.
Protocol 1: Sample Preparation
-
Materials: 9-Fluorenone (≥98% purity), HPLC or spectroscopic grade solvents (e.g., n-Hexane, Acetonitrile, Methanol).[5]
-
Stock Solution: Prepare a 1 mM stock solution of 9-fluorenone in acetonitrile. Fluorenone dissolves well in acetonitrile, which can then be used for serial dilutions into other solvents.
-
Working Solutions: Prepare working solutions in the desired solvents by diluting the stock solution. The final concentration should be in the low micromolar range (e.g., 1-10 µM).[9]
-
UV-Vis Check: Before fluorescence measurements, acquire a UV-Vis absorption spectrum. The absorbance at the intended excitation wavelength should be below 0.1 to minimize inner filter effects.[12]
| Solvent | Dielectric Constant | Type | Expected Photophysical Effect |
| n-Hexane | ~1.9 | Nonpolar, Aprotic | Very weak fluorescence, short lifetime |
| Acetonitrile | ~37.5 | Polar, Aprotic | Strong fluorescence, long lifetime |
| Methanol | ~33.0 | Polar, Protic | Quenched fluorescence, complex decay |
Protocol 2: Steady-State Measurements
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Blank Correction: Record a blank spectrum using a cuvette containing only the pure solvent and subtract it from the sample spectra.
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength where the fluorenone absorbs, but away from the absolute peak to minimize scattered light effects (e.g., 400-420 nm).[5]
-
Set appropriate excitation and emission slit widths (e.g., 2-5 nm).
-
Scan the emission monochromator across the expected range (e.g., 420 nm to 700 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the peak of the fluorescence emission.
-
Scan the excitation monochromator across the absorption range (e.g., 300 nm to 500 nm). The resulting spectrum should match the absorption spectrum, confirming the emitting species.
-
Protocol 3: Time-Resolved Measurements (TCSPC)
-
Instrument Setup: Power on the TCSPC system and allow for thermal stabilization. Select a pulsed laser source with a wavelength suitable for exciting the sample (e.g., 375 nm).
-
Acquire Instrument Response Function (IRF):
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of Ludox or glycogen in water).[12]
-
Set the emission monochromator to the same wavelength as the excitation laser.
-
Acquire data until a sharp peak with at least 10,000 counts in the maximum channel is formed. This is the IRF, representing the time profile of the instrument itself.
-
-
Acquire Fluorescence Decay:
-
Replace the scattering solution with the fluorenone sample.
-
Set the emission monochromator to the sample's fluorescence maximum.
-
To eliminate artifacts from molecular rotation, place a polarizer in the excitation path set to vertical and another in the emission path set to the "magic angle" of 54.7°.[12]
-
Acquire the decay data until the peak channel has at least 10,000 counts and the decay has been followed for at least three to five lifetimes.
-
Part IV: Data Analysis and Interpretation
Raw data must be processed to extract meaningful photophysical parameters.
Steady-State Data
From the corrected absorption and emission spectra, key parameters can be determined.
| Parameter | Calculation | Significance for Fluorenones |
| λabs,max | Peak of the lowest energy absorption band | Position indicates the energy of the S₀→S₁ transition. |
| λem,max | Peak of the emission band | Position indicates the energy of the S₁→S₀ transition. |
| Stokes Shift (cm⁻¹) | (1/λabs,max - 1/λem,max) x 10⁷ | A larger Stokes shift in more polar solvents indicates a larger dipole moment in the excited state compared to the ground state.[5] |
Table: Typical Spectroscopic Data for 9-Fluorenone
| Solvent | λabs,max (nm) | λem,max (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| Hexane | ~380 | ~500 | ~6315 | [5] |
| Acetonitrile | ~385 | ~520 | ~6480 | [5] |
| Methanol | ~383 | ~570 | ~8350 |[5] |
Time-Resolved Data
The fluorescence lifetime (τ) is extracted from the decay curve by fitting it to a model function, typically a sum of exponentials, after deconvolution with the IRF.
-
Fitting Model: The raw data (I(t)) is modeled as the convolution of the IRF with an exponential decay function:
-
I(t) = IRF(t) ⊗ Σ Aᵢ exp(-t/τᵢ)
-
-
Goodness of Fit: The quality of the fit is judged by a chi-squared (χ²) value close to 1.0 and a random distribution of weighted residuals around zero.
-
Interpretation:
-
A single-exponential decay (one lifetime component) indicates a single, homogenous emitting species. This is expected for fluorenone in a pure, polar aprotic solvent.
-
A multi-exponential decay may indicate multiple emitting species, different molecular conformations, or complex quenching dynamics, which might be observed in protic solvents.
-
Table: Typical Fluorescence Lifetimes for 9-Fluorenone
| Solvent | Fluorescence Lifetime (τ) | Predominant S₁ Character | Reference |
|---|---|---|---|
| Hexane | ~110 ps | n-π* | [5] |
| Acetonitrile | ~16.0 ns | π-π* | [5] |
| DMSO | ~15.1 ns | π-π* |[5] |
Conclusion
The study of fluorenones by fluorescence spectroscopy is a powerful demonstration of structure-property relationships and solvent-solute interactions. By understanding the underlying photophysics—the solvent-induced switch between n-π* and π-π* excited states—researchers can expertly control and interpret the fluorescence signals. A successful investigation hinges on a combination of meticulous sample preparation, the use of appropriate instrumentation like TCSPC for resolving fast decay kinetics, and rigorous data analysis. The protocols and principles outlined in this guide provide a solid foundation for leveraging fluorescence spectroscopy to unlock the full potential of fluorenones in materials science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Facile One-Pot Synthesis of Aryl-Substituted Aurones from 2-Hydroxy-9-fluorenone
Introduction: The Significance of Aurones in Modern Drug Discovery
Aurones, constituting a vibrant class of flavonoids, are recognized for their distinctive golden-yellow hue in various plant species.[1] These compounds, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core, are structural isomers of the more widely known flavones.[2] Beyond their role as natural pigments, aurones have garnered significant attention from the medicinal and organic chemistry communities due to their broad spectrum of pharmacological activities. These include anticancer, antifungal, antioxidant, antiparasitic, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[1][2] The unique conjugated system of the aurone scaffold is pivotal to its biological efficacy and has spurred the development of diverse synthetic methodologies to access novel analogues with enhanced potency and specificity.
This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of aryl-substituted aurones, employing 2-Hydroxy-9-fluorenone as a key starting material. This protocol is designed for researchers, medicinal chemists, and professionals in drug development seeking to explore the chemical space of this promising class of heterocyclic compounds.
Methodology Overview: The Strategic Advantage of a One-Pot Approach
Traditional multi-step syntheses of aurones can be laborious, time-consuming, and often result in modest overall yields. The one-pot methodology presented herein offers a streamlined and efficient alternative, minimizing purification steps and resource utilization. This approach leverages a base-catalyzed condensation reaction between this compound and a suitable aromatic aldehyde, proceeding through an in-situ generated chalcone-like intermediate, which subsequently undergoes intramolecular cyclization to afford the target aurone.
The selection of this compound as the starting material is strategic. The fluorene moiety introduces a rigid, planar, and extended aromatic system into the aurone scaffold, which can significantly influence the compound's photophysical properties and its ability to engage with biological targets through π-π stacking and other non-covalent interactions.
Visualizing the Synthesis: Reaction Workflow
Caption: A schematic overview of the one-pot synthesis of aryl-substituted aurones from this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Sousa, C. M., et al. (2012) for the synthesis of related aurone derivatives.[3][4]
Materials and Reagents:
-
This compound (CAS: 6949-73-1)
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a minimal amount of anhydrous DMSO.
-
Addition of Base: To the stirred solution, add potassium tert-butoxide (2.0 eq) portion-wise at room temperature. Note: The addition of a strong base like t-BuOK is exothermic and should be done carefully.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:EtOAc, 7:3). The formation of the brightly colored aurone spot is a good indicator of product formation.
-
Work-up: Upon completion of the reaction (typically within 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure aryl-substituted aurone.
Characterization:
The structure and purity of the synthesized aurones should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (m.p.): To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Reaction Mechanism: A Stepwise Perspective
The one-pot synthesis proceeds through a tandem reaction sequence initiated by a base-catalyzed aldol condensation, followed by an intramolecular cyclization.
Caption: Proposed reaction mechanism for the one-pot synthesis of aryl-substituted aurones from this compound.
-
Enolate Formation: The strong base, potassium tert-butoxide, deprotonates the acidic α-carbon of the ketone in this compound, forming a reactive enolate intermediate.
-
Aldol Condensation: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of an aldol adduct.
-
Dehydration: Under the reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a thermodynamically stable, conjugated chalcone-like intermediate.
-
Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the fluorenone ring, attacks the β-carbon of the α,β-unsaturated system in the chalcone-like intermediate in a 5-exo-trig cyclization. This intramolecular Michael-type addition leads to the formation of the five-membered furanone ring characteristic of the aurone scaffold.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of aurones from fluorenone derivatives as reported in the literature.[3]
| Starting Material | Aryl Ketone/Aldehyde | Product | Yield (%) |
| 2',6'-Dihydroxyacetophenone | Benzophenone | 4-Hydroxy-2-(diphenylmethylene)benzofuran-3(2H)-one | 10 |
| This compound | Benzophenone | 4,8-Dihydroxy-2-(diphenylmethylene)benzofuran-3(2H)-one | 8 |
| 9-Fluorenone | 2',6'-Dihydroxyacetophenone | 2-(9H-Fluoren-9-ylidene)-4-hydroxybenzofuran-3(2H)-one | 9 |
Note: The yields are reported after purification by column chromatography.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as moisture can quench the base and hinder the reaction.
-
The reaction temperature can be optimized. In some cases, a lower temperature may favor the desired product over side reactions.
-
The choice of base and solvent can also be critical. Other bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) or toluene could be explored.
-
-
Formation of Side Products:
-
Side products may arise from self-condensation of the starting materials or other competing reactions. Careful monitoring by TLC is crucial to stop the reaction at the optimal time.
-
Purification by column chromatography may need to be optimized with different solvent systems to achieve good separation.
-
Conclusion
The one-pot synthesis of aryl-substituted aurones from this compound offers a practical and efficient route to a unique class of heterocyclic compounds with significant potential in drug discovery and materials science. This application note provides a detailed protocol, mechanistic insights, and practical guidance to enable researchers to synthesize and explore these valuable molecules. The inherent modularity of this reaction, allowing for the variation of the aromatic aldehyde, opens up avenues for the creation of diverse aurone libraries for biological screening and structure-activity relationship studies.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-9-fluorenone
Welcome to the technical support center for the purification of 2-Hydroxy-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the highest purity for your downstream applications.
Introduction: The Nuances of Purifying this compound
This compound is a key intermediate in the synthesis of various functional materials and pharmaceutical agents. Its purification, however, can be a significant bottleneck due to the presence of structurally similar impurities and its specific physicochemical properties. The hydroxyl and ketone functionalities introduce a moderate polarity to the molecule, which dictates its solubility and chromatographic behavior. Understanding these properties is paramount to developing an effective purification strategy. This guide will walk you through common issues and provide robust solutions to overcome them.
Troubleshooting Guide: Common Purification Challenges & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: My recrystallized this compound product has a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery during recrystallization is a frequent issue and can stem from several factors. The primary culprit is often the choice of solvent or the use of an excessive volume of it.[1]
-
Causality: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the solvent is too effective at keeping your product in solution even when cold, a significant portion will be lost in the filtrate. Using too much solvent, even a well-chosen one, will have the same effect.
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, consider screening alternative solvents. For this compound, solvents like ethanol, methanol, or mixtures such as ethanol-water can be effective.[2] The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble upon heating.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until all the solid dissolves.
-
Controlled Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of larger, purer crystals and maximizes the yield of the crystallized product. Rapid cooling can lead to the formation of small, impure crystals.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by carefully evaporating some of the solvent and repeating the cooling process. Be aware that this second crop may be less pure than the first.
-
Question: After recrystallization, my this compound is still colored (e.g., yellowish or brownish) and the melting point is broad. What's going wrong?
Answer: A persistent color and a broad melting point range are classic indicators of impurities remaining in your product.[1] This suggests that the recrystallization process was not effective at removing certain contaminants.
-
Causality: The co-crystallization of impurities with your product is a likely cause. This can happen if the impurities have similar solubility profiles to this compound in the chosen solvent. Rapid cooling can also trap impurities within the crystal lattice.[1] Common colored impurities can include unreacted 9-fluorenone or various oxidation byproducts.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal for discriminating between your product and the impurities. Experiment with different solvents or solvent mixtures. For instance, adding a non-polar solvent like hexane to a more polar solution (e.g., in acetone) can sometimes help precipitate the desired compound while keeping more polar impurities in solution.
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This slower process provides more time for the proper crystal lattice to form, excluding impurity molecules.
-
Consider a Charcoal Treatment: If the color is due to highly colored, minor impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Perform a Second Recrystallization: A second recrystallization of the partially purified product can often significantly improve purity.
-
Column Chromatography Issues
Question: I'm seeing poor separation between this compound and an impurity on my silica gel column. How can I improve the resolution?
Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or issues with the column packing.[1]
-
Causality: The key to good chromatographic separation is the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds will move too quickly down the column with little interaction with the silica, resulting in co-elution. If the eluent is not polar enough, the compounds may not move at all. This compound, with its hydroxyl group, is more polar than its parent compound, 9-fluorenone, and will therefore have a stronger affinity for the silica gel.[3]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The first step is to perform Thin-Layer Chromatography (TLC) with various solvent systems to find the optimal eluent for separation.[3] Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4. For this compound, solvent mixtures like hexane/ethyl acetate or dichloromethane/methanol are good starting points. A gradient elution, where the polarity of the mobile phase is gradually increased, is often very effective for separating compounds with different polarities.
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation.[1] A well-packed column is crucial for achieving good resolution.
-
Sample Loading: Dissolve your crude sample in a minimal amount of solvent and load it onto the column in a narrow band. A broad sample band will lead to broad, overlapping elution bands.
-
Consider a Different Stationary Phase: While silica gel is most common, for particularly challenging separations, you might consider using a different stationary phase, such as alumina, or even reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: If synthesized from 2-bromo-9-fluorenone, some of this starting material may remain.[4] Similarly, if prepared by oxidation of 2-hydroxyfluorene, the starting material could be present.
-
Isomeric Byproducts: The synthesis might produce other isomers, such as 4-hydroxy-9-fluorenone, which can be challenging to separate due to their similar structures and polarities.[5]
-
Parent Ketone: In some synthetic preparations or as a degradation product, 9-fluorenone might be present.[6]
-
Over-oxidation or Degradation Products: Depending on the reaction conditions, other oxidized or degraded species may form.
Q2: How can I quickly assess the purity of my this compound fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography.[1][3] By spotting the collected fractions on a TLC plate alongside your crude mixture and a pure standard (if available), you can visualize the separation of the different components. Fractions containing the pure product can then be combined.
Q3: What analytical techniques are best for confirming the purity and identity of the final this compound product?
A3: A combination of techniques should be used for comprehensive analysis:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method to determine the purity of your sample and can often detect even minor impurities.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound and can also reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Q4: Can this compound degrade during purification?
A4: While relatively stable, fluorenone derivatives can be susceptible to degradation under harsh conditions. Prolonged exposure to strong acids or bases, high temperatures, or strong oxidizing/reducing conditions should be avoided. It is always advisable to use the mildest purification conditions possible.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. Start by testing various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system should give your product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing. Allow the silica to settle.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a very small amount of the mobile phase and add this to the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, you can switch from 9:1 to 4:1 hexane:ethyl acetate.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using the analytical methods described in the FAQs.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides a polar surface for effective separation based on polarity. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Allows for the elution of compounds with a range of polarities. |
| Purity Analysis | TLC, HPLC, Melting Point, NMR | Provides a comprehensive assessment of purity and structural confirmation. |
Visualizations
Diagram 1: General Workflow for Purification and Analysis
Caption: A flowchart illustrating the purification and analysis workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Recrystallization Yield
Caption: A decision tree to troubleshoot low yields in the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. odinity.com [odinity.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
Technical Support Center: Troubleshooting Fluorescence Quenching in 2-Hydroxy-9-fluorenone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-9-fluorenone. This guide provides in-depth troubleshooting for common fluorescence quenching issues encountered during experimentation. Our approach is rooted in scientific principles to help you not only solve problems but also understand their underlying causes.
Understanding the Fluorescence of this compound
This compound is a versatile fluorescent probe; however, its emission is highly sensitive to its environment. Understanding the fundamentals of its photophysical properties is the first step in effective troubleshooting. Quenching, a decrease in fluorescence intensity, can arise from various molecular interactions and experimental conditions. This guide will walk you through a logical troubleshooting workflow to identify and resolve these issues.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing fluorescence quenching in your this compound experiments.
Caption: A step-by-step workflow for troubleshooting fluorescence quenching.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has significantly lower fluorescence than expected. Where do I start?
A1: Begin by verifying your experimental constants: the instrument and your reagents.
-
Instrumentation: Double-check that the excitation and emission wavelengths on your fluorometer are correctly set for this compound. Ensure the light source is stable and the detector is functioning correctly.[1]
-
Reagent Integrity: Fluorophores can degrade over time, especially when exposed to light.[2] Prepare a fresh stock solution of this compound from a solid, light-protected source. Also, confirm the purity of your solvent, as impurities can sometimes act as quenchers.
Q2: I suspect my this compound is aggregating, leading to quenching. How can I confirm this?
A2: Aggregation-Caused Quenching (ACQ) is a common issue with planar aromatic fluorophores.[3][4][5] At high concentrations, these molecules can stack, leading to non-radiative decay pathways.
To diagnose aggregation, you can perform a concentration-dependent fluorescence study.
Experimental Protocol: Testing for Aggregation-Caused Quenching
Objective: To determine if the fluorescence quenching of this compound is concentration-dependent, indicating aggregation.
Materials:
-
Solid this compound
-
High-purity, anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Fluorometer and appropriate cuvettes or plates
Procedure:
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock (e.g., 10 mM).
-
Create a dilution series: Prepare a series of dilutions of the stock solution in your aqueous buffer. The final concentrations should span a wide range, for example, from 1 µM to 100 µM. It is crucial to keep the final percentage of DMSO constant across all samples to avoid solvent effects.
-
Measure fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths for this compound.
-
Analyze the data: Plot the fluorescence intensity as a function of concentration.
Interpreting the Results:
| Concentration Range | Observed Fluorescence | Interpretation |
| Low (e.g., 1-10 µM) | Linear increase with concentration | No significant aggregation. |
| High (e.g., >20 µM) | Plateau or decrease in intensity | Aggregation-Caused Quenching is likely occurring. |
If you observe a non-linear relationship where the fluorescence intensity does not increase proportionally with concentration and instead starts to plateau or decrease, this is strong evidence for ACQ.
Q3: My fluorescence signal is still low even at concentrations where aggregation is unlikely. Could the solvent be the issue?
A3: Yes, the fluorescence of many fluorophores, including fluorenone derivatives, is highly sensitive to solvent polarity.[6][7][8][9] This phenomenon is known as solvatochromism.
-
Mechanism: Polar solvents can stabilize the excited state of the fluorophore differently than non-polar solvents, which can alter the energy gap between the excited and ground states.[8] This can affect both the emission wavelength and the quantum yield. For some fluorenone derivatives, increasing solvent polarity can lead to a decrease in fluorescence intensity.[10] Protic solvents, like alcohols and water, can also quench fluorescence through hydrogen bonding.[10][11]
-
Troubleshooting:
-
Review the literature: Check for studies on the photophysical properties of this compound in various solvents.
-
Test different solvents: If possible, test your experiment in a small range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). This can help you determine the optimal solvent environment for your application.
-
Q4: Can the pH of my buffer affect the fluorescence of this compound?
A4: Absolutely. The hydroxyl group on this compound can be deprotonated at basic pH, which will significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.[12][13]
-
Mechanism: The protonated (neutral) and deprotonated (anionic) forms of this compound will have different absorption and emission spectra, as well as different fluorescence quantum yields.[12][14] The observed fluorescence will be a composite of the emission from both species, depending on the pH of the solution and the pKa of the hydroxyl group.
-
Troubleshooting:
-
Measure the pH: Always measure the pH of your final experimental buffer.
-
Perform a pH titration: To understand the pH sensitivity of your system, you can measure the fluorescence of this compound across a range of pH values. This will allow you to identify the optimal pH for your experiment and to assess the stability of the fluorescence signal.
-
Q5: I've ruled out aggregation, solvent, and pH effects, but my fluorescence is still quenched. What else could be the cause?
A5: You may have a chemical quencher present in your sample. Quenching can occur through several mechanisms, including collisional (dynamic) quenching and static quenching.[15][16][17]
-
Common Quenchers:
-
Molecular Oxygen: A well-known collisional quencher.[17]
-
Halide Ions: Ions like Cl⁻, Br⁻, and I⁻ can be effective quenchers.[16]
-
Heavy Atoms/Metals: These can increase intersystem crossing, leading to a decrease in fluorescence.
-
Other Molecules in Your System: If you are studying the interaction of this compound with other molecules, these could be acting as quenchers through Förster Resonance Energy Transfer (FRET) or other mechanisms.[16]
-
-
Troubleshooting:
-
Deoxygenate your solution: If you suspect oxygen quenching, you can degas your solution by bubbling with nitrogen or argon.
-
Review your buffer components: Check for the presence of known quenchers like halide ions.
-
Control Experiments: If you are studying interactions, ensure you have proper controls with and without the potential interacting partner to isolate the quenching effect.
-
By systematically working through these common issues, you can effectively troubleshoot fluorescence quenching in your this compound experiments and obtain reliable, high-quality data.
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 2. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 3. ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH on the fluorescence characteristics of some flavones probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 17. ossila.com [ossila.com]
addressing stability issues of 2-Hydroxy-9-fluorenone in aqueous solutions
Welcome to the technical support center for 2-Hydroxy-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in aqueous environments. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your experimental success.
Introduction to this compound Stability
This compound is a valuable polycyclic aromatic ketone with applications in the synthesis of functional dyes, fluorescent probes, and as an intermediate for various bioactive molecules.[1] However, like many phenolic compounds, its utility in aqueous solutions is often hampered by stability issues. Understanding the factors that influence its degradation is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through the most common stability-related questions and problems, offering expert advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: The observed discoloration is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group on the fluorenone backbone is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process can be accelerated by several factors:
-
Dissolved Oxygen: Aqueous solutions, unless specifically deoxygenated, contain dissolved oxygen that can readily oxidize phenolic compounds.
-
High pH (Alkaline Conditions): At higher pH values, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation.
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your water or reagents can catalyze the oxidation of phenols.
-
Light Exposure: As a fluorenone derivative, this compound is likely susceptible to photodegradation, which can generate reactive oxygen species and further promote oxidation.[2][3]
Q2: I'm observing precipitation in my aqueous this compound solution. What could be the reason?
A2: Precipitation can stem from two primary issues: low solubility and chemical degradation.
-
Limited Aqueous Solubility: this compound has inherently low solubility in water.[4] If the concentration of your solution exceeds its solubility limit in the specific aqueous buffer and temperature, the compound will precipitate.
-
Formation of Insoluble Degradation Products: Degradation of this compound can lead to the formation of polymeric or other insoluble byproducts, which then precipitate out of the solution.
Q3: What are the optimal pH and temperature conditions for storing aqueous solutions of this compound?
A3: While specific long-term stability data for this compound is not extensively published, we can infer best practices from the general behavior of phenolic compounds and related fluorenone derivatives.
-
pH: Acidic to neutral pH (ideally pH < 7) is generally recommended to maintain the stability of phenolic compounds.[5] In an acidic environment, the phenolic hydroxyl group remains protonated, reducing its susceptibility to oxidation.
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable to slow down the rate of potential degradation reactions. For long-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution in an organic solvent at -20°C or -80°C.
Q4: Can I use buffers containing phosphate? Are there any incompatible reagents?
A4: Phosphate buffers are generally compatible. However, it is crucial to ensure the purity of all buffer components. Avoid using buffers or water that may have high concentrations of metal ions. It is also advisable to avoid strong oxidizing agents unless they are part of a specific experimental design.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues with this compound in aqueous solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid color change (yellow to brown) | Oxidation | 1. Prepare solutions using deoxygenated water or buffer. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). 4. Protect the solution from light. |
| Precipitate formation upon standing | Poor solubility or degradation | 1. Lower the concentration of this compound in your solution. 2. Consider using a co-solvent such as DMSO or ethanol (ensure compatibility with your experiment). 3. The use of cyclodextrins has been shown to enhance the aqueous solubility of 9-fluorenone and could be a viable strategy.[7] 4. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent results between experiments | Solution degradation over time | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, aliquot and store it at -20°C or -80°C in an appropriate organic solvent like DMSO. Minimize freeze-thaw cycles. 3. Regularly check the purity of your stock solution using a suitable analytical method like HPLC. |
| Loss of biological activity or fluorescence | Degradation of the fluorenone core | 1. Minimize exposure of your samples to UV and ambient light. Use amber vials or cover your labware with aluminum foil. 2. Ensure the pH of your solution is maintained in the optimal range. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol provides a general procedure for preparing an aqueous working solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Deionized water or buffer of choice (e.g., phosphate-buffered saline, PBS), deoxygenated
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Aqueous Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in deoxygenated water or buffer. It is crucial to add the stock solution to the aqueous medium while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid solvent effects in your experiment.
-
-
Use Immediately:
-
Use the freshly prepared aqueous working solution as soon as possible, ideally within a few hours. Keep the solution on ice and protected from light during use.
-
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential for understanding the stability profile of your compound under various stress conditions.[2][8]
Materials:
-
This compound stock solution in a suitable organic solvent (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation:
-
For each condition, dilute the this compound stock solution with the respective stress solution (water for control, 0.1 M HCl for acidic, 0.1 M NaOH for basic, 3% H₂O₂ for oxidative) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sample in water at 60°C for 24 hours.
-
Photodegradation: Expose a sample in water to a photostability chamber or direct sunlight for 24 hours. Keep a control sample in the dark.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Visualizing Degradation and Experimental Workflow
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound in aqueous solution.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies of this compound.
Conclusion
The stability of this compound in aqueous solutions is a critical factor for successful research and development. By understanding the underlying chemical principles of its degradation and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize experimental variability and ensure the integrity of their results. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
preventing side product formation in 2-Hydroxy-9-fluorenone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Product Formation
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-hydroxy-9-fluorenone. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a significant amount of a yellow, insoluble byproduct. What is the likely identity of this impurity?
A1: A common and often problematic byproduct in the intramolecular Friedel-Crafts acylation of 2-phenoxybenzoic acid is the formation of xanthone derivatives. These compounds arise from an alternative cyclization pathway and are often less soluble than the desired this compound, leading to their precipitation from the reaction mixture.
Q2: I am observing gas evolution during my reaction, and my yields are lower than expected. What could be happening?
A2: Gas evolution, likely carbon dioxide, suggests that a decarboxylation side reaction may be occurring. While less common under typical Friedel-Crafts conditions for this specific synthesis, it can be promoted by high temperatures and strong acidic conditions, leading to the formation of undesired byproducts and a reduction in the overall yield of this compound.
Q3: How can I monitor the progress of my reaction and the formation of side products in real-time?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material (2-phenoxybenzoic acid), the desired product (this compound), and potential non-polar byproducts. For more quantitative analysis and to resolve closely related impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q4: What is the most effective method for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound. Solvents such as ethanol, or a mixture of ethanol and water, can provide good separation from less polar impurities. For more challenging separations, column chromatography using silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase is recommended.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation of 2-Phenoxybenzoic Acid
The synthesis of this compound is commonly achieved through the intramolecular Friedel-Crafts acylation of 2-phenoxybenzoic acid, typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or sulfuric acid.[2][3] While this method is direct, it is often plagued by the formation of side products. This guide will address the most common issues and provide solutions to minimize their formation.
Problem 1: Formation of Xanthone Byproduct
Root Cause Analysis:
The formation of xanthone occurs when the electrophilic acylium ion, generated from the carboxylic acid, is attacked by the oxygen of the ether linkage instead of the aromatic ring. This leads to an alternative cyclization pathway.
dot
Caption: Competing pathways in the synthesis of this compound.
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While both PPA and sulfuric acid are effective, their dehydrating and acidic properties differ. Experimenting with different catalysts, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), may favor the desired C-acylation.
-
Temperature Control: Friedel-Crafts acylations are sensitive to temperature.[4] Running the reaction at a lower temperature can help to favor the kinetically controlled product, which is often the desired C-acylated compound. Start with a lower temperature and gradually increase it while monitoring the reaction by TLC.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of thermodynamically more stable byproducts. Optimize the reaction time by closely monitoring the consumption of the starting material.
Problem 2: Incomplete Cyclization and Low Yield
Root Cause Analysis:
Incomplete cyclization can be due to several factors, including insufficient catalyst activity, deactivation of the aromatic ring, or steric hindrance.
Solutions:
-
Catalyst Quality and Quantity: Ensure that the dehydrating agent/catalyst, such as PPA, is fresh and has not absorbed atmospheric moisture, which would reduce its activity. The amount of catalyst used is also critical; a sufficient excess is often required to drive the reaction to completion.
-
Anhydrous Conditions: The presence of water in the reaction mixture can quench the acylium ion intermediate and hydrolyze the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Activation of the Carboxylic Acid: If using a Lewis acid catalyst like aluminum chloride, converting the carboxylic acid to the more reactive acid chloride prior to the cyclization step can improve yields. However, this adds an extra step to the synthesis.
Problem 3: Polysubstitution and Other Minor Impurities
Root Cause Analysis:
Although the newly formed ketone in this compound is a deactivating group, making further acylation less likely, other minor impurities can arise from intermolecular reactions or reactions with solvent.
Solutions:
-
Controlled Addition of Starting Material: Adding the 2-phenoxybenzoic acid slowly to the hot catalyst can help to maintain a low concentration of the starting material, which can disfavor intermolecular side reactions.
-
Choice of Solvent: In some cases, using an inert, high-boiling solvent can help to control the reaction temperature and minimize side reactions with the solvent itself.
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (10 equivalents by weight to the starting material).
-
Reaction: Heat the PPA to 80-90 °C with stirring. Slowly add 2-phenoxybenzoic acid (1 equivalent) in portions over 30 minutes.
-
Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Catalyst | Polyphosphoric Acid (PPA) or Eaton's Reagent | Effective dehydrating and cyclizing agents. | Incomplete reaction, formation of byproducts. |
| Temperature | 80-100 °C | Balances reaction rate and selectivity. | Lower temp: slow reaction. Higher temp: increased side products (xanthone, decarboxylation). |
| Reaction Time | 2-4 hours | Sufficient for complete conversion of starting material. | Shorter time: incomplete reaction. Longer time: increased byproduct formation. |
| Work-up | Quenching in ice water | Precipitates the product and facilitates removal of the acid catalyst. | Incomplete precipitation, difficulty in purification. |
| Purification | Recrystallization (Ethanol/Water) | Efficiently removes most common impurities. | Co-precipitation of impurities if not optimized. |
Visualizing the Process
dot
Caption: A typical workflow for the synthesis and purification of this compound.
References
purification of 2-Hydroxy-9-fluorenone via column chromatography vs. recrystallization
Welcome to the technical support center for the purification of 2-Hydroxy-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on two primary purification techniques: column chromatography and recrystallization. Here, we will explore the causality behind experimental choices, offer detailed protocols, and provide troubleshooting for common issues encountered in the lab.
Choosing Your Purification Strategy: Column Chromatography vs. Recrystallization
The selection of a purification method for this compound hinges on several factors, including the nature and quantity of impurities, the desired final purity, and the scale of your experiment.
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] It is particularly effective for separating mixtures with components of varying polarities.[3][4]
Recrystallization , on the other hand, is a powerful method for purifying solid compounds by leveraging differences in solubility at varying temperatures.[5][6] When executed correctly, it can yield highly pure crystalline material.[4][6]
Here's a comparative overview to guide your decision:
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity.[1][2] | Differential solubility of the compound and impurities in a solvent at different temperatures.[5] |
| Best For | Separating complex mixtures with multiple components of varying polarities.[3][4] | Removing small amounts of impurities from a relatively pure solid compound.[5] |
| Purity | Can achieve high purity, but may require optimization to resolve closely eluting compounds. | Can yield exceptionally high purity, often referred to as "crystal pure."[4] |
| Yield | Can result in some product loss on the column. | Yield can be maximized with careful technique, but some loss in the mother liquor is inevitable.[5] |
| Scalability | Can be scaled from milligrams to kilograms, but large-scale chromatography can be expensive and complex. | Generally more straightforward and cost-effective to scale up. |
| Time | Can be time-consuming, especially for large columns and slow-eluting compounds. | Can be faster for straightforward purifications, but optimization of solvent systems may take time.[4] |
Expert Insight: For a crude reaction mixture containing this compound with significant amounts of byproducts or unreacted starting materials of different polarities, column chromatography is the recommended initial purification step. For further polishing of the isolated solid to achieve high purity, recrystallization is an excellent subsequent step.
Experimental Protocols
Protocol 1: Purification of this compound via Column Chromatography
This protocol is designed for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or acetone).
-
Spot the solution on a TLC plate and develop it in various solvent systems. Start with a non-polar system like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.
-
The ideal solvent system will give your desired compound, this compound, an Rf value of approximately 0.2-0.4.[7]
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the silica evenly.
-
Add another layer of sand on top of the packed silica gel.
-
Continuously run the eluent through the column, making sure the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (DCM is often a good choice).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
-
Elution:
-
Carefully add your chosen eluent to the column.
-
Begin collecting fractions.
-
Start with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution) or by switching to a more polar solvent mixture (step-wise elution).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate, alongside a spot of your crude starting material.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualization of Column Chromatography Workflow:
References
Technical Support Center: Interpreting Complex NMR Spectra of 2-Hydroxy-9-fluorenone Derivatives
Welcome to the technical support center for the analysis of 2-Hydroxy-9-fluorenone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The unique structural features of the fluorenone scaffold, combined with the electronic effects of the hydroxyl group and other substituents, often lead to complex and challenging NMR spectra.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your structural elucidation and purity analysis workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Hydroxyl Proton - A Moving Target
Question 1: My hydroxyl (-OH) proton signal is extremely broad, almost invisible, or has a chemical shift that varies between samples. Why is this happening and how can I confirm its identity?
Answer:
This is one of the most common issues encountered with hydroxyl-containing compounds. The variability in the chemical shift and the broadening of the -OH signal are primarily due to intermolecular proton exchange and hydrogen bonding dynamics.[1][2]
-
Causality: The chemical shift of a hydroxyl proton is highly sensitive to its environment, including concentration, temperature, solvent, and the presence of trace amounts of acidic or basic impurities.[2][3] In non-polar aprotic solvents like CDCl₃, intermolecular hydrogen bonding can occur, leading to concentration-dependent chemical shifts.[4] Rapid exchange of the hydroxyl proton with residual water or other labile protons in the sample averages the magnetic environments, often resulting in a broad signal that can be difficult to distinguish from the baseline.[1][5]
-
Troubleshooting Protocol:
-
D₂O Shake: This is the definitive test. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear or significantly diminish.[6]
-
Solvent Change: Re-run the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆.[1] Solvents like DMSO disrupt intermolecular hydrogen bonding between your molecules and form strong hydrogen bonds to your analyte's -OH group. This slows down the proton exchange rate, resulting in a much sharper, more defined -OH signal.[1][5]
-
Temperature Variation: Acquiring the spectrum at a lower temperature can slow the rate of proton exchange, sometimes leading to a sharper signal.[7] Conversely, heating the sample can also sometimes sharpen exchangeable proton signals.[1]
-
Question 2: The -OH proton in my this compound is showing up at an unusually high chemical shift (e.g., >10 ppm). Is this an error?
Answer:
No, this is not an error and is, in fact, a key structural indicator for your molecule. A significant downfield shift of the hydroxyl proton is strong evidence for intramolecular hydrogen bonding .
-
Mechanistic Insight: The 2-hydroxy group is positioned to form a strong intramolecular hydrogen bond with the oxygen of the 9-keto group. This interaction deshields the hydroxyl proton, meaning it reduces the electron density around it, causing it to resonate at a much higher frequency (higher ppm value).[4][8] The strength of this hydrogen bond can shift the proton well into the 10-15 ppm range, a region typically reserved for carboxylic acids or amides.[7][8]
-
Significance: Unlike intermolecular hydrogen bonding, the chemical shift of a proton involved in a strong intramolecular hydrogen bond is much less dependent on sample concentration.[4] This provides a stable and reliable signal for structural confirmation. The presence of this downfield signal can be a key piece of evidence confirming the regiochemistry of your hydroxylation.
-
Visualization of Intramolecular H-Bonding:
Caption: Intramolecular H-bond in this compound.
Section 2: Decoding the Crowded Aromatic Region
Question 3: The aromatic region (typically 6.5-8.5 ppm) of my ¹H NMR spectrum is a complex mess of overlapping multiplets. How can I begin to assign these signals?
Answer:
Signal overlap in the aromatic region is the primary challenge for fluorenone derivatives. A standard 1D ¹H NMR spectrum is often insufficient for complete assignment. A systematic approach using 2D NMR spectroscopy is essential.[9][10][11]
-
The Problem: The fluorenone core has seven aromatic protons. In the parent this compound, these protons are all chemically distinct and will show coupling to their neighbors. Substituents on the rings will further alter their chemical shifts, but the signals often remain clustered in a narrow range.[12]
-
The Solution - A 2D NMR Workflow:
Experiment Purpose Information Gained ¹H-¹H COSY Correlates protons that are coupled to each other (typically through 2-3 bonds). Identifies adjacent protons. You can "walk" along a spin system (e.g., trace the connections from H-1 to H-3, and from H-5 to H-8). ¹H-¹³C HSQC Correlates protons directly to the carbons they are attached to (¹J coupling). Assigns the ¹³C signal for each protonated aromatic carbon. ¹H-¹³C HMBC Correlates protons to carbons over longer ranges (typically 2-3 bonds, ²J and ³J coupling). This is the key experiment for connecting the pieces. It links protons to quaternary (non-protonated) carbons and across different rings. -
Step-by-Step Protocol for Aromatic Signal Assignment:
-
Acquire High-Resolution Spectra: Ensure your 1D ¹H and ¹³C spectra are of high quality.
-
Run a ¹H-¹H COSY Experiment:
-
Identify clear cross-peaks. Start with the least ambiguous signals.
-
For this compound, you expect to see correlations that define two main isolated spin systems: one for the protons on the hydroxyl-substituted ring and one for the protons on the other ring.
-
-
Run a ¹H-¹³C HMBC Experiment:
-
This is crucial for piecing together the full structure.[13] Look for key long-range correlations. For example, the protons adjacent to the carbonyl group (H-1 and H-8) should show a correlation to the carbonyl carbon (C-9).
-
The proton at position 1 (H-1) should show a correlation to the hydroxyl-bearing carbon (C-2) and the quaternary carbon C-9a.
-
-
Use HSQC to Confirm: The ¹H-¹³C HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, confirming your assignments from the other experiments.[10]
-
-
Workflow Visualization:
Caption: Systematic workflow for assigning complex aromatic signals.
Question 4: How do different substituents on the fluorenone ring affect the ¹H NMR chemical shifts?
Answer:
Substituents dramatically influence the chemical shifts of the aromatic protons through electronic effects (resonance and induction) and can be used predictively.[14]
-
Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, or -NH₂ donate electron density into the aromatic ring. This shields the protons, causing their signals to shift upfield (to a lower ppm value). The effect is most pronounced at the ortho and para positions relative to the substituent.[14] For this compound, the -OH group will cause H-1 and H-3 to be more shielded compared to their positions in unsubstituted fluorenone.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or the carbonyl group (-C=O) of the fluorenone itself withdraw electron density from the ring. This deshields the protons, causing them to shift downfield (to a higher ppm value).[14] The protons closest to the carbonyl group (H-1 and H-8) are significantly deshielded and typically appear at the most downfield positions in the aromatic region.[15]
-
Predictive Table of Substituent Effects:
| Substituent Type | Example | Effect on Ring | Proton Chemical Shift | Positions Most Affected |
| Electron Donating (EDG) | -OH, -OCH₃ | Shielding | Upfield (Lower ppm) | Ortho, Para |
| Electron Withdrawing (EWG) | -NO₂, -C=O | Deshielding | Downfield (Higher ppm) | Ortho, Para |
References
- 1. reddit.com [reddit.com]
- 2. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular O–H · · · O hydrogen bonds assisted by resonance. Correlation between crystallographic data and 1H NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.as.uky.edu [chem.as.uky.edu]
- 14. youtube.com [youtube.com]
- 15. Solved For the 1H NMR spectrum of 9-fluorenone, assign | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Analysis of the Fluorescence of 2-Hydroxy-9-fluorenone and its Analogs: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the fluorescence properties of 2-Hydroxy-9-fluorenone and its analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique photophysical characteristics of these versatile fluorophores. By delving into the structural nuances that govern their fluorescence, this guide offers insights into the rational design of novel fluorescent probes and materials.
Introduction: The Intriguing Photophysics of Fluorenones
The fluorene scaffold, a rigid tricyclic aromatic system, is a cornerstone in the development of advanced organic materials due to its inherent thermal and chemical stability. When functionalized to form 9-fluorenone and its derivatives, these molecules often exhibit fascinating photophysical properties, including pronounced solvatochromism and, in specific cases, unique fluorescence phenomena driven by intramolecular processes. Their utility spans from organic light-emitting diodes (OLEDs) to highly sensitive fluorescent probes for environmental and biological applications[1].
This guide focuses on this compound and its analogs, exploring how the position and nature of substituents on the fluorenone core dictate their fluorescence behavior. A key emphasis is placed on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), a critical mechanism governing the fluorescence of hydroxy-substituted fluorenones.
The Central Role of Excited-State Intramolecular Proton Transfer (ESIPT)
For aromatic molecules bearing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity, photoexcitation can trigger an ultrafast transfer of a proton within the molecule. This process, known as ESIPT, leads to the formation of a transient tautomer in the excited state, which then relaxes to the ground state via fluorescence.
A hallmark of ESIPT is the observation of a large Stokes shift, meaning a significant separation between the maximum absorption and emission wavelengths. This is because the emission originates from the energetically relaxed tautomer, which has a different electronic configuration and geometry from the initially excited molecule. This large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
Caption: Simplified Jablonski diagram illustrating the ESIPT process.
Comparative Photophysical Data of this compound and its Analogs
The following table summarizes key photophysical parameters for this compound and a selection of its analogs. This data, compiled from various studies, highlights the profound impact of substituent placement on the fluorescence properties.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| 9-Fluorenone | Cyclohexane | 379 | 463 | 4150 | 0.0004 | - | Ghosh et al., 2014 |
| Acetonitrile | 382 | 507 | 5950 | 0.027 | 16.0 | Ghosh et al., 2014 | |
| Ethanol | 383 | 553 | 7650 | 0.0009 | - | Ghosh et al., 2014 | |
| 2-Methoxy-9-fluorenone | Cyclohexane | 390 | 473 | 4000 | 0.0003 | - | Ghosh et al., 2014 |
| Acetonitrile | 408 | 520 | 5100 | 0.002 | 1.1 | Ghosh et al., 2014 | |
| Ethanol | 412 | - | - | <0.0001 | - | Ghosh et al., 2014 | |
| 3-Methoxy-9-fluorenone | Cyclohexane | 378 | 465 | 4300 | 0.0004 | - | Ghosh et al., 2014 |
| Acetonitrile | 383 | 508 | 5900 | 0.028 | 15.1 | Ghosh et al., 2014 | |
| Ethanol | 385 | 555 | 7500 | 0.0008 | - | Ghosh et al., 2014 | |
| 4-Methoxy-9-fluorenone | Cyclohexane | 390 | 473 | 4000 | 0.0003 | - | Ghosh et al., 2014 |
| Acetonitrile | 408 | 520 | 5100 | 0.002 | 1.1 | Ghosh et al., 2014 | |
| Ethanol | 412 | - | - | <0.0001 | - | Ghosh et al., 2014 | |
| 2,7-Dihydroxy-9-fluorenone | Propanol | - | - | - | 0.002 | - | ResearchGate |
Causality Behind Experimental Observations
The data presented above reveals several key structure-property relationships:
-
Solvent Polarity and Hydrogen Bonding: For the parent 9-fluorenone, increasing solvent polarity from cyclohexane to acetonitrile leads to a significant increase in the fluorescence quantum yield and lifetime. This is attributed to a change in the nature of the lowest singlet excited state from n-π* in nonpolar solvents to π-π* in polar solvents. However, in protic solvents like ethanol, fluorescence is quenched due to the formation of intermolecular hydrogen bonds, which promotes non-radiative decay pathways.
-
Substituent Position: The position of the methoxy group has a dramatic effect on the fluorescence. Substitution at the 3-position results in photophysical properties very similar to the parent fluorenone. In contrast, substitution at the 2- and 4-positions leads to a significant decrease in the fluorescence quantum yield, especially in polar solvents. This suggests that substituents at the 2- and 4-positions are more involved in charge transfer processes within the excited state, which can lead to non-radiative deactivation.
-
The Promise of this compound: While quantitative data is scarce, the presence of a hydroxyl group at the 2-position creates the ideal geometry for ESIPT. Upon photoexcitation, the acidic proton of the hydroxyl group is expected to transfer to the basic carbonyl oxygen, forming a six-membered ring transition state. The resulting keto-tautomer would then be responsible for the fluorescence emission, which is predicted to have a large Stokes shift and potentially a higher quantum yield compared to its methoxy analog, especially in non-protic solvents where intermolecular hydrogen bonding is absent.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common route for the synthesis of this compound involves the oxidation of 2-hydroxyfluorene.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-hydroxyfluorene in a suitable solvent such as acetic acid.
-
Oxidation: Slowly add an oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the solution while maintaining a controlled temperature (e.g., using an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium bisulfite.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard.
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-visible region.
-
Solvent Selection: Use the same spectroscopic grade solvent for both the standard and the sample to minimize solvatochromic effects.
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample with a known concentration in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all diluted solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the plots for the sample and reference, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Future Directions and Applications
The unique fluorescence properties of this compound and its analogs, particularly their potential for ESIPT, make them highly attractive for a range of applications:
-
Fluorescent Probes: The sensitivity of their fluorescence to the local environment can be exploited to develop probes for detecting changes in polarity, viscosity, and the presence of specific analytes.
-
Bio-imaging: The large Stokes shifts associated with ESIPT are advantageous for cellular imaging, reducing background interference and improving image contrast.
-
Organic Electronics: Fluorenone derivatives are already used in OLEDs, and a deeper understanding of their photophysics can guide the design of new materials with enhanced efficiency and color purity.
-
Drug Development: The fluorenone scaffold is present in several bioactive molecules. Understanding their fluorescence can aid in studying drug-target interactions and cellular uptake.
Further research should focus on a systematic investigation of the photophysical properties of a series of hydroxy-substituted fluorenone isomers to provide a comprehensive dataset for direct comparison. Time-resolved fluorescence studies will also be crucial for elucidating the dynamics of the ESIPT process in these molecules.
References
A Senior Application Scientist's Guide to the Validation of 2-Hydroxy-9-fluorenone as a Putative Selective Ion Sensor
For researchers, scientists, and professionals in drug development, the quest for novel, selective, and sensitive ion sensors is a perpetual frontier. The ability to accurately detect and quantify specific ions in complex biological and environmental matrices is paramount for applications ranging from disease diagnostics to environmental monitoring. In this context, fluorescent chemosensors have emerged as a powerful tool due to their high sensitivity, operational simplicity, and potential for real-time monitoring.
This guide provides an in-depth technical exploration of 2-Hydroxy-9-fluorenone, a compound of interest in the development of new ion-selective sensors. While direct validation studies for this compound as a selective ion sensor are not yet prevalent in the scientific literature, its structural and photophysical properties, rooted in the versatile fluorenone scaffold, suggest a significant potential. This document, therefore, serves as both a review of the foundational principles and a forward-looking guide to the systematic validation of this promising molecule. We will delve into the rationale behind its selection, propose a comprehensive validation workflow, and compare its potential performance against established ion sensors.
The Fluorenone Core: A Promising Platform for Ion Sensing
The fluorenone architecture is a recurring motif in the design of fluorescent and colorimetric sensors. Its rigid, planar structure and conjugated π-system provide a robust foundation for sensitive electronic transitions. Donor-acceptor (D-A) type architectures, where the fluorenone core acts as the acceptor, can be readily synthesized. The introduction of specific ion-binding moieties (receptors) allows for the modulation of the compound's photophysical properties upon ion complexation.
Recent studies have demonstrated the successful application of fluorenone-based sensors for the selective detection of various ions. For instance, Schiff-base derivatives of fluorenone have been engineered to act as highly selective and sensitive fluorescent sensors for iodide (I⁻) ions.[1][2][3][4] In these systems, the interaction with iodide ions restricts intramolecular charge transfer (ICT) and C=N isomerization, leading to a significant fluorescence enhancement.[1][2][3][4] Similarly, other fluorene-based probes have shown high sensitivity and selectivity towards metal ions like zinc (Zn²⁺).[5][6] These examples underscore the inherent potential of the fluorenone scaffold in the design of novel ion sensors.
This compound: A Candidate for Selective Ion Sensing
This compound possesses key features that make it an attractive candidate for development as a selective ion sensor:
-
Inherent Fluorescence: The fluorenone core is fluorescent, providing a baseline signal that can be modulated upon ion binding.
-
Hydroxyl Group as a Binding Site: The hydroxyl (-OH) group can act as a proton donor and a potential coordination site for metal ions. Its deprotonation or involvement in complex formation can significantly alter the electronic properties of the fluorenone system, leading to a change in fluorescence.
-
Synthetic Accessibility: The synthesis of this compound is well-documented, allowing for its production and subsequent modification if necessary.[3]
The sensing mechanism would likely involve the interaction of the target ion with the hydroxyl group, leading to a change in the intramolecular charge transfer (ICT) characteristics of the molecule. This interaction could result in either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), depending on the nature of the electronic perturbations.
A Proposed Validation Workflow for this compound as a Selective Ion Sensor
The following is a detailed, step-by-step methodology for the comprehensive validation of this compound as a selective ion sensor. This protocol is designed to be a self-validating system, with built-in controls and rigorous testing parameters. For the purpose of this guide, we will hypothesize a validation pathway for a divalent heavy metal ion, such as Cu²⁺, a common and environmentally relevant analyte.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 2-Hydroxy-9-fluorenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, the fluorene nucleus, a tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of the biological efficacy of 2-Hydroxy-9-fluorenone and its derivatives, offering insights into their anticancer, antimicrobial, and anti-inflammatory potential. As Senior Application Scientists, we will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Fluorenone Scaffold: A Versatile Pharmacophore
Fluorenone (9H-fluoren-9-one) and its derivatives are characterized by a rigid, planar structure with an electron-deficient carbonyl group, making them amenable to a wide range of chemical modifications.[3] This structural versatility allows for the fine-tuning of their physicochemical properties and biological activities. The introduction of a hydroxyl group at the 2-position, yielding this compound, further enhances its potential for derivatization and interaction with biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Fluorenone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1][6] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and the induction of programmed cell death (apoptosis).
One of the primary targets for some fluorenone analogs is DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[7] By inhibiting this enzyme, these derivatives can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. For instance, a series of 2,7-diamidofluorenones exhibited antitumor activities in the submicromolar range, with the most active compound showing a GI50 (Growth Inhibition 50) of 1.66 μM and attenuating topoisomerase I-mediated DNA relaxation.[7]
The cytotoxic potential of fluorenone derivatives is typically evaluated using the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological process by 50%.
Comparative Anticancer Efficacy of Fluorenone Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorene-triazole hybrid (LSO272) | MOLM-13 (Leukemia) | 12.5 | [6][8] |
| Fluorene-triazole hybrid (LSO258) | MOLM-13 (Leukemia) | 25.5 | [6][8] |
| Biaryl hydroxy-1,2,3-triazole (LSO278) | HCT-116 (Colon Cancer) | 23.4 | [1] |
| Biaryl hydroxy-1,2,3-triazole (LSO278) | MOLM-13 (Leukemia) | 18.7 | [1] |
| O-aryl-carbamoyl-oxymino-fluorene | HeLa (Cervical Cancer) | 6.33 ± 3.02 (µg/mL) | [6] |
| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Lung Carcinoma) & MDA-MB-231 (Breast Cancer) | Showed remarkable activity compared to Taxol | [9][10] |
Note: Some data is reported in µg/mL and has been noted accordingly. Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of the specific compound.
Signaling Pathways in Anticancer Activity
Certain fluorene derivatives exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS). This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Antimicrobial and Antifungal Efficacy: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[2][11] Fluorenone derivatives have demonstrated promising activity against a variety of bacterial and fungal strains, including multidrug-resistant ones.[2][9]
Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[11] For example, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have shown significant antibiofilm activity.[11][12]
Structure-Activity Relationship in Antimicrobial Action
The antimicrobial and antifungal activity of fluorenone derivatives is significantly influenced by the nature and position of substituents on the fluorene core. For instance, the presence of electron-withdrawing groups, such as chlorine atoms, has been shown to enhance activity against Staphylococcus aureus.[2] Conversely, the introduction of an electron-donating methyl group can increase antifungal activity against Candida albicans.[2] This highlights the importance of targeted chemical modifications to optimize the antimicrobial spectrum and potency.
Comparative Antimicrobial and Antifungal Activity
| Derivative Class | Microbial Strain | MIC (mg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene | Staphylococcus aureus | 0.156 | [2] |
| O-aryl-carbamoyl-oxymino-fluorene | Candida albicans | 0.156 - 4 | [2] |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 0.005 | [13] |
| Fluorene-9-acetic acid (FAA) | Candida albicans | - | [13] |
Note: MIC (Minimum Inhibitory Concentration) is a key parameter for assessing antimicrobial activity.
Anti-inflammatory Properties
Beyond their cytotoxic and antimicrobial effects, some fluorenone derivatives exhibit anti-inflammatory properties, which are crucial for addressing a wide range of diseases.[1] The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological efficacy of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their versatile scaffold allows for chemical modifications to enhance potency and selectivity against various diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the precise mechanisms of action and conducting in vivo efficacy and safety studies to translate these promising in vitro results into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 9. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 2-Hydroxy-9-fluorenone-Based Chemical Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the development of selective chemical sensors is paramount for accurate and reliable analyte detection. 2-Hydroxy-9-fluorenone has emerged as a promising scaffold for the design of fluorescent chemosensors due to its inherent photophysical properties and the presence of key functional groups—a hydroxyl group and a carbonyl group—that can serve as interaction sites for target analytes. However, the utility of any chemical sensor is fundamentally limited by its selectivity. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound-based sensors, offering both theoretical insights and practical, step-by-step experimental protocols.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity, the phenomenon where a sensor responds to interfering species that are not the target analyte, can lead to false-positive signals and inaccurate quantification. A thorough evaluation of a sensor's response to a panel of potential interferents is therefore a critical step in its validation. This guide will walk you through a systematic approach to challenge your this compound-based sensor and objectively evaluate its performance against a range of alternative analytes.
Experimental Design for Cross-Reactivity Assessment
A robust assessment of cross-reactivity hinges on a well-designed and meticulously executed experimental protocol. The following sections outline a comprehensive workflow for this purpose.
Preparation of the this compound Sensor Solution
The initial step involves the preparation of a stock solution of the this compound sensor in a suitable solvent. The choice of solvent is critical and should be based on the solubility of the sensor and its compatibility with the intended application.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a high-purity solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution) to a final concentration of, for example, 1 mM. This will serve as your stock solution.
-
From the stock solution, prepare a working solution at the desired concentration for your experiments (e.g., 10 µM) by diluting it with the same solvent system.
Selection of a Panel of Interfering Analytes
The selection of potential interfering species should be guided by the intended application of the sensor. A diverse panel of analytes, including those with similar chemical structures or functional groups to the target analyte, should be chosen. For a sensor designed to detect a specific metal ion, for instance, other biologically or environmentally relevant metal ions should be included in the interference study.
Example Panel of Interferents:
-
Metal Ions: A selection of cations from different groups, such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, and Pb²⁺.
-
Anions: A range of common anions, including F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, and PO₄³⁻.
-
Biologically Relevant Molecules: Amino acids, glucose, and other small molecules that may be present in biological samples.
Experimental Workflow for Cross-Reactivity Testing
The core of the assessment involves challenging the this compound sensor with each of the selected interfering analytes and measuring its fluorescence response.
Caption: Experimental workflow for assessing the cross-reactivity of a this compound-based sensor.
Step-by-Step Protocol:
-
To a series of cuvettes, add a fixed volume of the this compound working solution.
-
Measure the initial fluorescence intensity of the sensor solution (this will serve as the baseline).
-
To one cuvette, add a specific concentration of the target analyte (positive control) and record the fluorescence spectrum.
-
To the other cuvettes, add the same concentration of each of the interfering analytes from your panel, one analyte per cuvette.
-
Record the fluorescence spectrum for each cuvette after the addition of the interferent.
-
It is also crucial to perform a competition experiment. To a cuvette containing the sensor and the target analyte, add an excess of the interfering analyte and monitor any changes in the fluorescence signal.
Comparative Analysis of Sensor Performance
The data collected from the cross-reactivity experiments should be systematically organized and analyzed to provide a clear and objective comparison of the sensor's performance.
Quantitative Data Summary
A table summarizing the fluorescence response of the this compound sensor to the target analyte and the various interfering species is an effective way to present the data.
| Analyte | Concentration | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Baseline | Selectivity Coefficient* |
| Baseline (Sensor Only) | - | 100 | 1.0 | - |
| Target Analyte (e.g., Zn²⁺) | 10 µM | 1200 | 12.0 | 1.0 |
| Interferent 1 (e.g., Cu²⁺) | 10 µM | 150 | 1.5 | 0.125 |
| Interferent 2 (e.g., Fe³⁺) | 10 µM | 90 | 0.9 (Quenching) | -0.008 |
| Interferent 3 (e.g., Na⁺) | 10 µM | 105 | 1.05 | 0.004 |
| Interferent 4 (e.g., Mg²⁺) | 10 µM | 110 | 1.1 | 0.008 |
*Selectivity Coefficient = (Response to Interferent - Baseline Response) / (Response to Target - Baseline Response)
Note: The data presented in this table is illustrative and should be replaced with your own experimental results.
Understanding the Signaling and Interference Mechanisms
The observed fluorescence changes can be attributed to specific molecular interactions between the this compound sensor and the analytes. The hydroxyl and carbonyl groups on the fluorenone scaffold are key to its sensing capabilities, likely participating in coordination with metal ions or hydrogen bonding with other analytes.
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 2-Hydroxy-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical and experimental data for 2-Hydroxy-9-fluorenone, a molecule of interest in materials science and medicinal chemistry. As a Senior Application Scientist, my aim is to not only present data but to illuminate the causality behind the scientific choices, fostering a deeper understanding of how these two domains collaboratively advance our knowledge.
The Significance of this compound
This compound, a derivative of the fluorenone core, presents a fascinating case study. The introduction of a hydroxyl group at the 2-position significantly influences its electronic properties, reactivity, and potential biological interactions. Accurate characterization of its structural and spectroscopic features is crucial for its application in areas such as the development of novel organic light-emitting diodes (OLEDs) and as a scaffold in drug design.
Experimental Characterization: The Ground Truth
Experimental data provides the benchmark against which all computational models are validated. For this compound, key experimental techniques provide a comprehensive picture of its molecular identity and behavior.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of this compound (purity >90%) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) is necessary.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration is adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded with the cuvette containing the pure solvent. The sample spectrum is then recorded over a range of wavelengths, typically from 200 to 600 nm.
Summary of Experimental Data
| Technique | Solvent | Observed Data |
| ¹H NMR | CDCl₃ | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The hydroxyl proton may be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | CDCl₃ | The carbonyl carbon (C=O) is expected to be the most downfield signal, typically >190 ppm. Aromatic carbons will resonate in the 110-150 ppm range. The carbon bearing the hydroxyl group will be shifted downfield compared to its unsubstituted counterpart. |
| FT-IR (ATR) | Solid | Key vibrational bands include a strong C=O stretch (around 1700-1720 cm⁻¹), a broad O-H stretch (around 3200-3500 cm⁻¹), and C-H aromatic stretches (>3000 cm⁻¹). |
| UV-Vis | Ethanol | Expected to show characteristic π-π* and n-π* transitions. The exact absorption maxima will be influenced by the solvent polarity. |
Note: Specific peak values can be found in spectral databases for CAS number 6949-73-1.[1][2]
Computational Modeling: The Predictive Powerhouse
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and interpret the experimental data. By solving the Schrödinger equation for the molecule, we can obtain its optimized geometry, electronic structure, and simulated spectra.
Computational Methodology
A common and effective approach for molecules like this compound involves the following steps:
-
Structure Optimization: The initial molecular structure is built and then its geometry is optimized to find the lowest energy conformation. A widely used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides the theoretical IR spectrum.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants.[3] These are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
Electronic Excitation Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[3]
Visualizing the Workflow
Caption: Workflow for correlating experimental and computational data.
The Correlation: Where Theory Meets Reality
The true power of this dual approach lies in the correlation of the data. Discrepancies can be as informative as agreements, often pointing to subtle environmental effects or limitations of the theoretical model.
Structural Correlation
The optimized geometry from DFT calculations provides bond lengths and angles that can be compared with X-ray crystallography data, if available. For this compound, the planarity of the fluorenone core and the orientation of the hydroxyl group are key structural parameters.
Spectroscopic Correlation
Vibrational Frequencies (IR):
Calculated vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement.[3]
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Assignment |
| O-H Stretch | ~3300 (broad) | ~3350 | Stretching of the hydroxyl group |
| C-H Aromatic Stretch | >3000 | ~3050-3150 | Stretching of C-H bonds on the aromatic rings |
| C=O Stretch | ~1710 | ~1715 | Stretching of the carbonyl group |
NMR Chemical Shifts:
The correlation between calculated and experimental chemical shifts is often excellent, with correlation coefficients (R²) exceeding 0.99 for ¹³C NMR.[3] This allows for unambiguous assignment of signals in the experimental spectrum.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H Nuclei | ||
| Aromatic Protons | 7.0 - 8.0 | 7.1 - 8.1 |
| Hydroxyl Proton | Variable | Variable |
| ¹³C Nuclei | ||
| Carbonyl Carbon | >190 | ~192 |
| C-OH Carbon | ~155 | ~156 |
| Other Aromatic C | 110 - 140 | 112 - 142 |
Electronic Transitions (UV-Vis):
TD-DFT calculations can predict the major electronic transitions. The calculated absorption maxima (λ_max) can be compared with the experimental spectrum. Solvent effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) |
| n -> π | ~380-420 | ~390 |
| π -> π | ~250-350 | ~260, ~340 |
Visualizing the Molecular Structure
Caption: 2D structure of this compound.
Conclusion: A Unified Approach
The correlation of computational and experimental data for this compound exemplifies a modern, robust approach to chemical characterization. While experimental data provides the ultimate validation, computational modeling offers unparalleled insight into the underlying electronic and structural properties that govern the observed phenomena. This integrated strategy not only enhances the confidence in our data but also accelerates the pace of discovery, enabling a more rational design of novel materials and therapeutics.
References
A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-9-fluorenone: An Assessment of Reproducibility
For researchers and professionals in drug development and material sciences, 2-Hydroxy-9-fluorenone is a valuable chemical scaffold and intermediate.[1][2][3][4] Its utility in synthesizing everything from biologically active molecules to functional polymers makes reliable and reproducible access to this compound a critical concern.[2][3] However, navigating the published literature reveals multiple synthetic routes, each with its own set of advantages and potential pitfalls that can significantly impact reproducibility.
This guide provides an in-depth analysis of the primary methods for synthesizing this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of the protocols, and offer field-proven insights to help researchers select and implement the most robust method for their needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, distinguished by their starting materials and the core chemical transformation employed:
-
C-O Bond Formation via Nucleophilic Aromatic Substitution: This modern approach typically involves the hydroxylation of an activated fluorenone precursor, such as a halogenated derivative. Copper-catalyzed reactions are prominent in this category.
-
Oxidation of a Pre-hydroxylated Fluorene: A direct and intuitive route that involves the oxidation of the C-9 methylene bridge of 2-hydroxyfluorene to the corresponding ketone.
-
Classical Diazotization and Hydrolysis: This multi-step, traditional method involves generating a diazonium salt from an amino-fluorenone precursor, which is then hydrolyzed to the desired hydroxyl group.
Each of these strategies presents a unique set of challenges related to reaction control, reagent availability, purification, and overall yield, which we will now explore in detail.
Method 1: Copper-Catalyzed Hydroxylation of 2-Bromo-9-fluorenone
This method represents a direct and high-yielding approach to C-O bond formation on the fluorenone core. A notable example is detailed in a patent by Osaka Gas Chemical Co., Ltd., which reports an exceptionally high yield and purity.[5]
Reaction Principle: The core of this reaction is a copper-catalyzed nucleophilic aromatic substitution. A bromide at the 2-position serves as a good leaving group, and a copper(II) salt, in conjunction with a specialized ligand, facilitates the substitution with a hydroxide ion (from LiOH) to form the desired phenol.
Detailed Experimental Protocol (Adapted from JP2019/77634)[5]
-
Reagent Preparation: In a suitable reaction vessel, combine 2-bromo-9-fluorenone (4.13 g, 16 mmol), lithium hydroxide monohydrate (1.41 g, 34 mmol), copper(II) chloride (45 mg, 0.33 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (106 mg, 0.33 mmol).
-
Rationale: Lithium hydroxide serves as the hydroxide source. The copper(II) chloride is the catalyst precursor, and the oxamide compound acts as a ligand to stabilize the copper catalyst and facilitate the reaction. An excess of the hydroxide base is used to drive the reaction to completion.
-
-
Solvent Addition: Add a mixture of Dimethyl Sulfoxide (DMSO) and water (25.6 mL / 6.4 mL).
-
Rationale: DMSO is a polar aprotic solvent capable of dissolving the organic substrate and the inorganic base, while the presence of water is crucial for dissolving the lithium hydroxide and participating in the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle. 4 hours is the reported time to achieve high conversion.
-
-
Product Isolation (Work-up): After cooling the mixture to room temperature, pour it into 150 mL of 0.2 M hydrochloric acid.
-
Rationale: This step has a dual purpose. The acid neutralizes the excess lithium hydroxide and, critically, protonates the newly formed phenoxide intermediate, converting it into the less soluble this compound, causing it to precipitate out of the aqueous solution as a red solid.
-
-
Purification and Drying: Collect the resulting solid by filtration, wash thoroughly, and dry under vacuum at 105 °C overnight.
-
Rationale: Filtration separates the solid product from the reaction solvent and dissolved byproducts. Vacuum drying removes residual water and solvent to yield the final product.
-
Performance and Reproducibility Assessment
-
Reported Performance: The patent claims a near-quantitative yield of 99.9% with an HPLC purity of 97.4%.[5]
-
Trustworthiness & Field Insights:
-
High-Risk, High-Reward: While the reported yield is impressive, it is crucial to recognize that yields cited in patents are often achieved under highly optimized, proprietary conditions and may be difficult to replicate precisely. A yield of "99.9%" is likely a calculated or theoretical maximum rather than a consistently achievable isolated yield in a standard laboratory setting.
-
The Ligand is Key: The reproducibility of this method is heavily dependent on the N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide ligand. This is not a common off-the-shelf chemical and may require separate synthesis, introducing another layer of variability. The efficiency of copper-catalyzed cross-coupling reactions is notoriously sensitive to ligand structure and purity.
-
Work-up Sensitivity: The precipitation and filtration step is critical. Incomplete precipitation or losses during transfer and washing will lower the isolated yield. The purity is contingent on effectively washing away residual copper salts and unreacted starting materials.
-
Workflow for Method 1: Copper-Catalyzed Hydroxylation
Caption: Workflow for the synthesis of this compound via copper-catalyzed hydroxylation.
Method 2: Direct Oxidation of 2-Hydroxyfluorene
This approach is mechanistically straightforward: the conversion of the C-9 methylene group of 2-hydroxyfluorene into a ketone. 2-Hydroxyfluorene is a commercially available starting material.[6] While specific literature for this exact substrate is sparse, the oxidation of fluorene and its derivatives to fluorenones is a well-documented transformation.[7][8][9]
Reaction Principle: The benzylic C-H bonds at the C-9 position of the fluorene core are susceptible to oxidation. Various oxidants can achieve this transformation, with the primary challenge being the prevention of side reactions on the electron-rich, phenol-containing aromatic ring.
Potential Experimental Approaches
-
Aerobic Oxidation: Utilizing atmospheric oxygen or compressed air as the terminal oxidant in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent (e.g., DMSO, THF) is a common, cost-effective, and environmentally benign method for oxidizing fluorenes.[7][8]
-
Peroxide-Based Oxidation: Reagents like tert-butyl hydroperoxide (TBHP), often paired with a metal catalyst, can be effective for benzylic oxidations.[10]
-
Chromium Reagents: Classical methods using chromium trioxide (CrO₃) or potassium dichromate are effective but are now largely avoided due to the high toxicity and environmental impact of chromium waste.[11]
Reproducibility Assessment
-
Starting Material Accessibility: The ready availability of 2-hydroxyfluorene is a significant advantage.
-
Selectivity is the Main Hurdle: The primary challenge to reproducibility is achieving selective oxidation of the C-9 position. The hydroxyl group is an activating group, making the aromatic ring susceptible to oxidation, which can lead to a mixture of undesired byproducts or polymeric material, especially under harsh conditions.
-
Reaction Control: Base-catalyzed aerobic oxidations can be difficult to control. The reaction rate can be sensitive to stirring efficiency (gas-liquid interface), the exact concentration and purity of the base, and the presence of trace metal impurities that can catalyze side reactions.
-
Purification: Unlike the precipitation-based work-up of Method 1, this route would almost certainly require purification by column chromatography to separate the desired product from unreacted starting material and any byproducts. Chromatographic purification can be labor-intensive, solvent-heavy, and lead to yield losses, impacting overall reproducibility, especially at a larger scale.
Method 3: Synthesis via Diazotization of 2-Aminofluorenone
This classical pathway leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry. It involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group upon heating in water. The synthesis of the related 2,7-dihydroxy-9-fluorenone from 2,7-diaminofluorenone demonstrates the viability of this chemistry on the fluorenone core.[12]
Reaction Principle: 2-Aminofluorenone is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then carefully heated in an aqueous solution, causing the loss of N₂ gas and the formation of the phenol.
Reproducibility Assessment
-
Safety and Temperature Control: The primary barrier to reproducibility and scalability is the inherent instability of diazonium salts. These intermediates can be explosive if allowed to warm up or if isolated. The reaction must be maintained at a consistently low temperature (typically 0-5 °C), which can be challenging on a larger scale. Any deviation can lead to decomposition and a significant drop in yield.
-
Multi-Step Process: This is not a direct route. It requires the prior synthesis or acquisition of 2-aminofluorenone, which is typically made by the oxidation of 2-aminofluorene. This adds steps, time, and potential for yield loss. Furthermore, the precursor 2-aminofluorene is a known carcinogen, requiring stringent handling protocols.[13]
-
Byproduct Formation: The hydrolysis of diazonium salts is often plagued by side reactions, leading to the formation of tarry byproducts that complicate purification and reduce the final yield and purity of the desired product.
Comparative Summary and Recommendations
| Method | Starting Material | Key Reagents | Conditions | Reported Yield | Reported Purity | Reproducibility & Key Challenges |
| 1. Cu-Catalyzed Hydroxylation | 2-Bromo-9-fluorenone | LiOH, CuCl₂, Oxamide Ligand | 100 °C, 4h | 99.9%[5] | 97.4% (HPLC)[5] | Medium-High: Highly dependent on the availability and quality of the specific ligand. Patent yields may be difficult to replicate. Simple precipitation work-up is a major advantage. |
| 2. Direct Oxidation | 2-Hydroxyfluorene | Base (e.g., KOH), Oxidant (e.g., Air, O₂) | Varies (e.g., 50-65 °C) | Not specified | Not specified | Medium: Prone to selectivity issues and byproduct formation. Purification almost certainly requires chromatography, which challenges scalability and consistency. |
| 3. Diazotization | 2-Aminofluorenone | NaNO₂, H⁺, H₂O | 0-5 °C, then heat | Not specified | Not specified | Low: Involves unstable and potentially hazardous diazonium salt intermediates. Requires strict temperature control. Prone to side reactions and purification difficulties. |
Senior Scientist's Recommendation
For researchers seeking a balance of high yield, purity, and operational simplicity, Method 1 (Copper-Catalyzed Hydroxylation) stands out as the most promising route, despite the caveats. The directness of the transformation and the straightforward precipitation-based purification are significant advantages for achieving a reproducible outcome. However, a critical preliminary step would be to secure or synthesize the required oxamide ligand. If the specific ligand from the patent is unavailable, a thorough literature search for alternative, more common ligands for copper-catalyzed aryl hydroxylations would be a necessary and prudent investment of time.
While Method 2 (Direct Oxidation) is attractive due to its atom economy and accessible starting material, it should be approached with the expectation that significant process development will be required to optimize selectivity and establish a robust chromatographic purification protocol. This method is better suited for an exploratory or process chemistry setting rather than for routine, reproducible lab-scale synthesis without prior optimization.
Method 3 (Diazotization) is largely of academic interest and is not recommended for practical, reproducible synthesis of this compound due to its inherent safety risks, multi-step nature, and propensity for inconsistent results.
References
- 1. 2-羟基-9-芴酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 6949-73-1 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Hydroxyfluorene | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 8. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 9. Fluorenone - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 13. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
Unambiguous Structural Confirmation of 2-Hydroxy-9-fluorenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space governs a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural confirmation of 2-Hydroxy-9-fluorenone, alongside a critical evaluation of complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise coordinates of each atom in the molecule and its arrangement within the crystal lattice. This technique provides unambiguous proof of connectivity, stereochemistry, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography of a Fluorenone Derivative
This protocol is a generalized procedure based on established methods for fluorenone analogs and serves as a robust starting point for the crystallographic analysis of this compound.
1. Crystal Growth:
-
Rationale: The cornerstone of a successful SCXRD experiment is the growth of high-quality single crystals. The solvent system and crystallization technique are critical factors that influence crystal size and quality. For fluorenone derivatives, slow evaporation of a saturated solution is a commonly employed and effective method.
-
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) to the point of saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to slowly evaporate at a constant temperature in a loosely covered vial. This slow process encourages the formation of well-ordered single crystals.
-
2. Data Collection:
-
Rationale: Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated. The choice of X-ray source and detector, as well as the data collection strategy, are crucial for obtaining a complete and high-resolution dataset.
-
Procedure:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CCD or CMOS detector).
-
Collect a series of diffraction images by rotating the crystal through a specific angular range. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods to generate an initial model of the atomic arrangement. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data.
-
Procedure:
-
Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Determine the crystal system and space group from the symmetry of the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data until the model converges to a satisfactory agreement with the observed data.
-
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for structural determination by single-crystal X-ray diffraction.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are indispensable for routine characterization, purity assessment, and for providing initial structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR would provide a characteristic fingerprint.
-
¹H NMR: The proton NMR spectrum would reveal the number of unique protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The aromatic protons would appear in the downfield region, and their splitting patterns would be indicative of the substitution pattern on the fluorenone core. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C9) would be particularly informative, appearing significantly downfield. The shifts of the aromatic carbons would also provide evidence for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3][4]
-
Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (196.21 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for aromatic ketones involve the loss of CO and subsequent rearrangements of the aromatic rings. The presence of the hydroxyl group may also lead to specific fragmentation pathways, such as the loss of a water molecule.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of this compound. These computational models can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination.[1] | Requires high-quality single crystals, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry. | Provides detailed structural information in solution; non-destructive.[2] | Does not provide absolute 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation pattern. | High sensitivity; provides molecular formula.[3][4] | Does not provide detailed connectivity or stereochemistry; isomers can be difficult to distinguish. |
| Computational Chemistry | Predicted 3D structure, electronic properties, spectroscopic data. | Provides theoretical insights; can guide experimental work. | Accuracy depends on the level of theory and basis set used; does not provide experimental proof. |
Diagram Comparing Analytical Techniques:
Caption: Comparison of techniques for the structural confirmation of this compound.
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray diffraction is the definitive method. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and purity in a routine and efficient manner. Computational chemistry serves as a valuable predictive tool to complement and aid in the interpretation of experimental findings. By integrating the data from these powerful analytical techniques, researchers can achieve a complete and unambiguous understanding of the structure of this compound, a critical step in its further development and application.
References
Performance Evaluation of 2-Hydroxy-9-fluorenone in Targeted Bioimaging Applications: A Comparative Guide
In the dynamic field of cellular and molecular imaging, the demand for precise and efficient fluorescent probes is paramount. This guide provides a comprehensive performance evaluation of 2-Hydroxy-9-fluorenone (2HF) as a targeted bioimaging agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver an in-depth technical comparison with alternative fluorophores. Our objective is to equip you with the necessary data and methodologies to make informed decisions for your specific research applications.
Introduction to this compound and the Principle of Targeted Bioimaging
This compound (2HF) is a fluorescent organic compound built upon a fluorenone scaffold.[1][2][3][4] The fluorene core provides a rigid, planar structure that often imparts favorable photophysical properties, making it an attractive building block for fluorescent probes.[5][6] The hydroxyl group at the 2-position offers a reactive handle for chemical modification, allowing for the conjugation of targeting moieties. This adaptability is crucial for targeted bioimaging, a strategy that aims to selectively illuminate specific cells, organelles, or biomolecules within a complex biological environment.[7][8]
The fundamental principle of targeted bioimaging with a 2HF-based probe is illustrated below. A targeting ligand, which recognizes a specific biomarker (e.g., a receptor overexpressed on cancer cells), is chemically linked to the 2HF fluorophore.[7][9] Upon introduction to a biological system, this conjugate circulates and selectively binds to its target, leading to a localized increase in fluorescence intensity. This allows for the visualization of the target's distribution and dynamics.
Figure 1: Conceptual workflow of targeted bioimaging using a this compound-based probe.
Comparative Performance Metrics: 2HF vs. Alternative Probes
To objectively assess the performance of 2HF, we will compare it against two widely used classes of fluorescent probes for targeted bioimaging: a commercially available near-infrared (NIR) dye (e.g., a cyanine derivative like Cy5) and a quantum dot (QD) conjugate. The choice of these alternatives provides a broad comparison across organic dyes and nanoparticle-based probes.[10]
The following table summarizes the key performance indicators (KPIs) that will be evaluated.
| Performance Metric | This compound (2HF) | Alternative 1: NIR Dye (e.g., Cy5) | Alternative 2: Quantum Dot (QD) | Significance in Bioimaging |
| Excitation Max (λex) | ~380-420 nm | ~650 nm | Tunable (e.g., 405 nm) | Matching with available laser lines and minimizing cellular autofluorescence. |
| Emission Max (λem) | ~480-530 nm | ~670 nm | Tunable (e.g., 655 nm) | Spectral separation from other fluorophores in multiplex imaging. |
| Quantum Yield (Φ) | Moderate | Moderate to High | High | Brightness of the fluorescent signal. |
| Photostability | Moderate | Low to Moderate | High | Resistance to photobleaching during prolonged imaging sessions. |
| Targeting Specificity | High (Ligand-dependent) | High (Ligand-dependent) | High (Ligand-dependent) | Ability to selectively bind to the target of interest. |
| Signal-to-Noise Ratio | Good | Excellent (low autofluorescence in NIR) | Excellent | Contrast between the target signal and background noise. |
| Cytotoxicity | Low to Moderate | Low | Variable (depends on core/shell materials) | Impact on cell viability and physiological function. |
| Cell Permeability | Variable (depends on derivatization) | Generally low (requires specific delivery methods) | Low (requires specific delivery methods) | Ability to enter living cells to label intracellular targets. |
Experimental Protocols for Performance Evaluation
The following protocols are designed to provide a rigorous and reproducible comparison of 2HF with the selected alternative probes. For this guide, we will assume the target is a specific surface receptor on a cancer cell line (e.g., HER2 on SK-BR-3 cells). The targeting ligand will be a small peptide known to bind this receptor.
Synthesis and Conjugation of the 2HF-Peptide Probe
This protocol outlines the general steps for conjugating 2HF to a targeting peptide. The hydroxyl group of 2HF can be activated for conjugation.
-
Activation of 2HF: React this compound with an activating agent (e.g., N,N'-Disuccinimidyl carbonate) to form an NHS-ester derivative.
-
Peptide Conjugation: Dissolve the targeting peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add the activated 2HF-NHS ester to the peptide solution.
-
Purification: Purify the 2HF-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and UV-Vis spectroscopy.
Cell Culture and Labeling
-
Cell Culture: Culture the target cancer cell line (e.g., SK-BR-3) and a negative control cell line (e.g., MCF-7, with low expression of the target receptor) under standard conditions.
-
Cell Plating: Seed the cells in appropriate imaging dishes or plates (e.g., glass-bottom 96-well plates).
-
Probe Incubation: Incubate the cells with the 2HF-peptide conjugate, the NIR dye-peptide conjugate, and the QD-peptide conjugate at various concentrations and for different time points.
-
Washing: Gently wash the cells with fresh media or PBS to remove unbound probes.
Fluorescence Microscopy and Image Analysis
The following workflow illustrates the steps for acquiring and analyzing the imaging data.
Figure 2: Workflow for fluorescence microscopy and image analysis.
Key considerations during image acquisition:
-
Use identical imaging settings (laser power, detector gain, etc.) when comparing different probes to ensure a fair comparison.
-
Acquire images from multiple fields of view to ensure statistical significance.
-
Include control groups, such as unlabeled cells and cells treated with a non-targeted version of the probe.[11]
Quantitative Performance Evaluation
a) Photostability Assay:
-
Continuously illuminate a field of view containing labeled cells with the appropriate excitation wavelength for each probe.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10 minutes).
-
Measure the fluorescence intensity of individual cells over time.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.
b) Signal-to-Noise Ratio (SNR) Measurement:
-
In the acquired images, define a region of interest (ROI) over a labeled cell (signal) and an adjacent background region (noise).
-
Calculate the mean fluorescence intensity for both ROIs.
-
The SNR is the ratio of the mean signal intensity to the standard deviation of the background intensity.
c) Cytotoxicity Assay:
-
Treat cells with a range of concentrations of each probe for a relevant incubation period (e.g., 24 hours).
-
Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue assay, to quantify cell viability.
-
Plot cell viability as a function of probe concentration to determine the cytotoxic potential.
Expected Outcomes and Interpretation
The results from these experiments will allow for a comprehensive comparison of 2HF with the alternative probes.
-
2HF is expected to exhibit good cell permeability (depending on the linker and targeting ligand) and a decent signal-to-noise ratio. Its photostability will likely be moderate, and its spectral properties in the blue-green region may result in some cellular autofluorescence.
-
The NIR dye will likely show superior signal-to-noise due to reduced autofluorescence in the near-infrared window. However, it may be more prone to photobleaching.
-
Quantum dots are anticipated to have the highest photostability and brightness. However, concerns about their potential cytotoxicity and challenges in consistent bioconjugation may arise.
Conclusion: The Niche for this compound in Targeted Bioimaging
This compound presents a versatile and promising platform for the development of targeted fluorescent probes. Its key advantages lie in its synthetic accessibility, the ease of chemical modification, and its favorable core photophysical properties. While it may not outperform specialized probes like NIR dyes in terms of signal-to-noise or quantum dots in photostability in all applications, 2HF-based probes offer a balanced performance profile.
For applications requiring straightforward synthesis, good cell permeability for intracellular targeting, and where moderate photostability is acceptable, 2HF is an excellent candidate. Its utility can be further enhanced through the design of derivatives with improved quantum yields and red-shifted emission to minimize autofluorescence. Ultimately, the choice of a fluorescent probe is application-dependent, and this guide provides the framework for making an evidence-based selection.
References
- 1. This compound | 6949-73-1 [chemicalbook.com]
- 2. 2-ヒドロキシ-9-フルオレノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchwithnj.com [researchwithnj.com]
- 7. ifmmi.com [ifmmi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimized HSP90 mediated fluorescent probes for cancer-specific bioimaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-9-fluorenone
This guide provides a detailed protocol for the safe and compliant disposal of 2-Hydroxy-9-fluorenone (CAS No. 6949-73-1). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. The causality behind each step is explained to foster a culture of safety and deep understanding, moving beyond mere procedural recitation.
Hazard Assessment and Characterization: Understanding the Compound
Before any handling or disposal can occur, a thorough understanding of the compound's properties and associated hazards is essential. This compound is an aromatic ketone, appearing as a yellow to orange powder.[1][2] While some safety data sheets (SDS) may classify it as not hazardous under the OSHA Hazard Communication Standard, others identify specific risks that necessitate careful handling.[3]
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3] It is classified as a combustible solid, meaning it can burn but does not ignite readily. Furthermore, the closely related parent compound, 9-fluorenone, is known to be toxic to aquatic life with long-lasting effects, a crucial consideration for environmental discharge.[4] Therefore, all disposal routes must prevent its entry into drains or surface waters.[4][5]
Table 1: Key Properties and Hazards of this compound
| Property | Data | Reference(s) |
| CAS Number | 6949-73-1 | [3] |
| Molecular Formula | C₁₃H₈O₂ | [3] |
| Appearance | Yellow to orange powder | [1][3] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in Acetone | [1] |
| Primary Health Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [3] |
| Storage Class | 11 - Combustible Solids | |
| Known Incompatibilities | Strong oxidizing agents | [3][4] |
Pre-Disposal Operations: Safety and Containment Protocols
Proper handling and temporary storage are foundational to safe disposal. These steps are designed to minimize personnel exposure and prevent accidental release into the environment.
Mandatory Personal Protective Equipment (PPE)
Given the irritant nature of the compound, especially in powdered form, a comprehensive PPE strategy is non-negotiable.[6]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[3][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[3][8]
-
Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[3][7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator with a dust filter (e.g., N95) is necessary to prevent inhalation of airborne particles.[3]
Safe Handling and Waste Collection
The primary objective during handling is to prevent the generation of dust.[3][9]
-
Work Area: Conduct all transfers and weighing of this compound powder within a certified chemical fume hood or other ventilated enclosure.[7][10]
-
Collection: Collect all waste, including contaminated consumables (e.g., weigh boats, wipes, gloves), in a dedicated, clearly labeled waste container.
-
Container Integrity: The waste container must be made of a material compatible with the chemical, be in good condition, and have a tightly sealing lid.[10][11]
Temporary Waste Storage
Store the sealed waste container in a designated satellite accumulation area. This area must be:
-
Away from incompatible materials, particularly strong oxidizing agents.[3][4][12]
-
Clearly marked as "Hazardous Waste" (or as appropriate pending formal characterization).
Step-by-Step Disposal Procedure
The disposal of any chemical is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] As the generator of the waste, your institution is legally responsible for its safe disposal from "cradle-to-grave."[15]
Critical Step: Waste Characterization
The first and most crucial step is to determine if the this compound waste is classified as "hazardous" under RCRA (40 CFR Part 261).[14][16] This determination dictates the entire disposal pathway. While this compound is not explicitly listed as a hazardous waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). Given its properties, it is unlikely to meet the criteria for ignitability, corrosivity, or reactivity. However, a toxicity characteristic evaluation may be necessary depending on local regulations and the specific formulation of the waste.
Consult your institution's Environmental Health & Safety (EH&S) department. They are the authoritative source for making this determination and will provide the correct waste codes and disposal procedures.
Caption: Decision workflow for the disposal of this compound.
Protocol for Hazardous Waste Disposal
If deemed hazardous by EH&S, the following procedure must be followed:
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound"), the accumulation start date, and the appropriate hazard characteristics (e.g., Irritant).[15]
-
Accumulation: Store the container in the satellite accumulation area. Do not mix with other waste streams unless explicitly approved by EH&S.[16]
-
Vendor Coordination: Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal vendor.
-
Manifest System: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal site.[16] You will be required to sign the manifest and must retain a copy for your records.
-
Final Disposal Method: The most common and effective disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][17]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Small Spill (Solid): If a small amount of powder is spilled, do not dry sweep. Gently cover with a damp paper towel to avoid making the dust airborne.[18] Use appropriate tools to place the material into the hazardous waste container.[10] Clean the area with soap and water.
-
Large Spill: Evacuate the immediate area and alert your supervisor and EH&S department. Prevent access to the area until a trained response team can manage the cleanup.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]
By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety, environmental stewardship, and regulatory compliance.
References
- 1. This compound CAS#: 6949-73-1 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. csub.edu [csub.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. catdir.loc.gov [catdir.loc.gov]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. echemi.com [echemi.com]
- 12. capitalresin.com [capitalresin.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. synquestlabs.com [synquestlabs.com]
- 18. Fluorenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-9-fluorenone
Navigating the complexities of novel compounds is the cornerstone of discovery. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Hydroxy-9-fluorenone. Our focus is not just on what to wear, but why you wear it, ensuring a self-validating system of safety for you and your team.
The Causality of Protection: Understanding the Hazards
This compound is an organic compound that, while valuable in research, presents specific hazards that dictate our PPE strategy. As a solid, often in powder form, the primary routes of exposure are through inhalation of dust, and direct contact with the skin and eyes[1].
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation[2].
-
Serious Eye Irritation (Category 2/2A) : The compound is a significant eye irritant, with the potential to cause serious damage upon contact[2][3].
-
Respiratory Irritation : Inhalation of dust may lead to irritation of the respiratory tract[2][4].
These classifications are the "why" behind every subsequent recommendation. Our entire PPE protocol is designed to create effective barriers against these specific risks.
Core Protective Measures: Your Essential Armor
Effective protection is a multi-layered system. The following sections detail the essential PPE, from foundational gear to task-specific additions.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification of this compound as a serious eye irritant, robust eye protection is mandatory[2][3]. Airborne powder is a primary risk during weighing and transfer operations.
-
Minimum Requirement : At a minimum, safety glasses equipped with side-shields must be worn[1].
-
Best Practice : For enhanced protection, particularly when handling larger quantities or when dust generation is likely, chemical safety goggles are the superior choice[3][5]. They form a seal around the eyes, offering greater protection from airborne particles.
-
Face Shield : When there is a significant risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles.
Hand Protection: Preventing Dermal Absorption and Irritation
To prevent skin irritation, protective gloves are essential[2][6]. The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Material : Nitrile rubber gloves are a suitable choice for handling this compound[3].
-
Protocol : Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste. After any handling procedure, hands should be washed thoroughly[1].
Body Protection: Shielding Against Incidental Contact
To protect against accidental spills and contamination of personal clothing, appropriate body protection is required.
-
Standard Laboratory Use : A long-sleeved lab coat is considered standard practice[5][7].
-
Enhanced Protection : For operations with a higher risk of dust generation or spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of security[1]. In the event of a large spill, a full protective suit may be necessary[5][7].
Respiratory Protection: Managing Inhalation Risks
The potential for respiratory tract irritation necessitates careful management of airborne dust[2]. The level of respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
-
With Adequate Ventilation : For small-scale laboratory use where work is performed in a well-ventilated area or a chemical fume hood, specific respiratory protection may not be required[3][8]. Engineering controls like local exhaust ventilation should be the primary method to control exposure[5][7].
-
When Dust is Generated : If user operations generate dust, or in cases of inadequate ventilation, a NIOSH/MSHA-approved respirator with a dust filter (such as a type N95 or P1) is necessary to prevent inhalation[1][5][8].
PPE Protocol Summary
For quick reference, the table below summarizes the required PPE for handling this compound under different operational scales.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing & Handling (in ventilated area) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is visible; otherwise, rely on ventilation. |
| Large-Scale Operations or Potential for Dust | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | NIOSH-approved dust respirator (e.g., N95) is mandatory. |
| Accidental Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Full Protective Suit / Chemical-Resistant Apron | NIOSH-approved dust respirator is mandatory. |
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Workflow
-
Preparation : Designate a specific area for handling, preferably within a chemical fume hood or ventilated enclosure. Ensure an eyewash station and safety shower are immediately accessible[3].
-
PPE Donning : Don PPE in the following order: lab coat, respirator (if needed), safety goggles, and then gloves.
-
Handling : Carefully weigh and transfer the compound, minimizing any actions that could generate dust.
-
Decontamination : After handling, wipe down the work surface.
-
PPE Doffing : Remove PPE in the reverse order to prevent re-contamination: gloves, lab coat, goggles, and respirator.
-
Hygiene : Wash hands thoroughly with soap and water immediately after the procedure[1].
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Disposal Plan: A Critical Final Step
Proper disposal is paramount to ensure environmental safety and regulatory compliance.
-
Chemical Waste : this compound and any materials grossly contaminated with it must be disposed of as hazardous waste. Place waste in a suitable, sealed, and clearly labeled container for disposal by a licensed contractor[3][9].
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste[6].
-
Spill Management : In the event of a spill, do not create dust. Use appropriate tools to gently sweep or shovel the solid material into a container for waste disposal. The contaminated area should then be cleaned[3][7][8]. Avoid flushing the material into drains or sewer systems[3][8].
By adhering to this comprehensive PPE and handling protocol, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their invaluable work.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Fluorenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
